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2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Technical Whitepaper | Application Note: AN-2026-FP-TZ Executive Summary Target Molecule: 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid Formula: Molecular Weight: 224.21 g/mol Primary Application: Pharmacophore scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-2026-FP-TZ

Executive Summary

Target Molecule: 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid Formula:


Molecular Weight:  224.21  g/mol
Primary Application:  Pharmacophore scaffold for HIF prolyl hydroxylase inhibitors, kinase inhibitors, and peptidomimetics.

This technical guide outlines a scalable, high-fidelity synthesis route for 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylic acid . Unlike generic thiazole syntheses, this protocol is specifically engineered to preserve the labile C4-fluorine substituent on the pyridine ring. The 4-fluoropyridine moiety is highly activated towards nucleophilic aromatic substitution (


), making standard alkaline hydrolysis or high-temperature cyclization conditions risky.

We present a Modified Hantzsch Thiazole Synthesis utilizing mild thionation and controlled saponification to ensure >98% purity without defluorination or methoxy-displacement byproducts.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed around the Hantzsch Thiazole Synthesis , which condenses a thioamide with an


-halo ketone.[1][2][3] The critical strategic decision here is the timing of the carboxylic acid formation. We utilize Ethyl Bromopyruvate  as the cyclization partner, forming the ester first. This avoids the solubility issues associated with bromopyruvic acid and allows for purification prior to the final critical hydrolysis step.
Synthetic Pathway Diagram

G Nitrile 2-Cyano-4- fluoropyridine Thioamide 4-Fluoropyridine- 2-carbothioamide Nitrile->Thioamide (NH4)2S, DMF RT, 16h (Thionation) Ester Intermediate Ethyl Ester Thioamide->Ester + Ethyl Bromopyruvate EtOH, 70°C, 4h Bromo Ethyl Bromopyruvate Bromo->Ester Target Target Acid: 2-(4-F-Py)-Thiazole-4-COOH Ester->Target LiOH, THF/H2O 0°C to RT (Mild Hydrolysis)

Figure 1: Strategic retrosynthesis emphasizing the preservation of the 4-fluoro motif via mild Hantzsch cyclization and controlled hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoropyridine-2-carbothioamide

Rationale: Standard thionation using Lawesson’s reagent can be difficult to purify. We utilize ammonium sulfide, which provides a cleaner workup for electron-deficient pyridines.

  • Reagents: 2-Cyano-4-fluoropyridine (1.0 eq), Ammonium sulfide (20% aq. solution, 5.0 eq), DMF (5 vol).

  • Procedure:

    • Dissolve 2-cyano-4-fluoropyridine in DMF.

    • Add ammonium sulfide solution dropwise at room temperature.

    • Stir the sealed reaction vessel for 16 hours at 25°C. Note: Do not heat. Heating risks hydrolysis of the nitrile to the amide.

    • Workup: Pour into ice water. The yellow precipitate (thioamide) is collected by filtration.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Critical Control Point: Monitor disappearance of the nitrile peak (

    
    ) via IR.
    
Step 2: Hantzsch Cyclization to Ethyl Ester

Rationale: Ethyl bromopyruvate is a potent lachrymator but highly reactive. The reaction is performed in ethanol. DMF is avoided here to prevent difficulty in removing solvent later.

  • Reagents: 4-Fluoropyridine-2-carbothioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous, 10 vol).

  • Procedure:

    • Suspend the thioamide in anhydrous ethanol.

    • Add ethyl bromopyruvate dropwise. The mixture will clear as the reaction proceeds.

    • Heat to reflux (78°C) for 4 hours.

    • Observation: A crystalline solid (hydrobromide salt of the thiazole) may precipitate upon cooling.

    • Isolation: Evaporate solvent to 20% volume. Neutralize with saturated

      
       to pH 8. Extract with Ethyl Acetate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Controlled Hydrolysis (Saponification)

Rationale: This is the most sensitive step. The 4-fluoro group is susceptible to displacement by hydroxide (


) to form the 4-hydroxy/pyridone byproduct, or by methoxide if MeOH is used. We use Lithium Hydroxide (LiOH) which is milder than NaOH, and a THF/Water system to ensure solubility without requiring high temperatures.
  • Reagents: Ethyl 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylate (1.0 eq), LiOH

    
     (1.2 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Cool to 0°C. Add LiOH in one portion.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LCMS. Do not heat.

    • Quench: Once starting material is consumed, carefully acidify to pH 3-4 using 1N HCl. Caution: Too acidic (pH < 1) may protonate the pyridine and make isolation difficult.

    • Isolation: The free acid typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum over

      
      .
      

Process Workflow & Quality Control

The following workflow illustrates the "Self-Validating" checkpoints required to ensure the fluorine atom remains intact.

Workflow Start Start: Thioamide + Bromopyruvate Rxn Reaction: Reflux EtOH, 4h Start->Rxn QC1 QC Check 1: LCMS (Confirm M+1: 253.0 for Ester) Rxn->QC1 Hydrolysis Hydrolysis: LiOH, 0°C QC1->Hydrolysis Pass QC2 QC Check 2: 19F-NMR (Confirm Signal ~ -105 ppm) Hydrolysis->QC2 QC2->Hydrolysis Fail (Incomplete) Final Final Product Isolation QC2->Final Pass (No Pyridone)

Figure 2: Operational workflow with integrated Quality Control checkpoints to detect defluorination early.

Characterization Data

The following data represents the expected spectral signature for the target molecule.

Table 1: Expected Analytical Specifications
TestMethodExpected ResultNotes
Appearance VisualOff-white to pale yellow solidHigh purity samples are often white.
Mass Spec ESI (+)

Distinctive M+2 isotope from Sulfur (4%).
1H NMR DMSO-


8.6 (d, Py-H6), 8.5 (s, Tz-H5), 8.1 (dd, Py-H3), 7.4 (m, Py-H5)
Pyridine protons will show J-coupling to Fluorine.
19F NMR DMSO-


-103 to -108 ppm
Single peak. Absence indicates hydrolysis.
Melting Point Capillary195°C - 199°C (Decomp)Typical for thiazole carboxylic acids [1].
Interpretation of NMR Splitting (Pyridine Ring)
  • H3 (Pyridine): Will appear as a doublet of doublets (dd) due to coupling with H5 (

    
     Hz) and the Fluorine at C4 (
    
    
    
    Hz).
  • H5 (Pyridine): Multiplet or ddd due to coupling with H6, H3, and Fluorine.

Troubleshooting & Safety

Common Pitfall: The "Methoxy" Impurity

If the hydrolysis (Step 3) is performed in Methanol with NaOH at high heat, the Fluorine at position 4 is liable to undergo


 with methoxide, yielding 2-(4-methoxypyridin-2-yl)thiazole-4-carboxylic acid .
  • Prevention: Use THF/Water. Use LiOH. Keep temperature

    
    °C.
    
Safety Hazards
  • Ethyl Bromopyruvate: Severe lachrymator. Handle only in a functioning fume hood.

  • Thioamides: Potential to release

    
     gas (toxic) if acidified strongly. Treat waste streams with bleach before disposal.
    

References

  • National Institutes of Health (NIH). (2012). Hydrolysis of

    
    -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (Discusses reactivity of 4-substituted pyridines). Retrieved from [Link]
    
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis: Mechanism and Protocols. Retrieved from [Link]

  • Google Patents. (2012). CN102372680A - Method for preparing thiazole-4-carboxylic acid.[4] Retrieved from

Sources

Exploratory

Physicochemical Properties of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Executive Summary 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid is a specialized heteroaromatic scaffold utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid is a specialized heteroaromatic scaffold utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Structurally, it combines a fluorinated pyridine ring (modulating basicity and metabolic stability) with a thiazole-4-carboxylic acid moiety (providing a handle for amide coupling and solubility modulation).

This guide delineates the physicochemical profile, synthetic accessibility, and structural activity relationships (SAR) of this compound. It serves as a reference for researchers utilizing this scaffold to optimize potency, solubility, and pharmacokinetic (PK) profiles in early-stage drug development.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2]
  • IUPAC Name: 2-(4-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

  • Common Name: 2-(4-Fluoro-2-pyridyl)thiazole-4-COOH

  • Molecular Formula: C₉H₅FN₂O₂S[1][2]

  • Molecular Weight: 224.21 g/mol

  • SMILES: OC(=O)c1csc(n1)c2nccc(F)c2

  • Analogous CAS: 115311-41-6 (Parent non-fluorinated scaffold: 2-(2-Pyridyl)thiazole-4-carboxylic acid)

Pharmacophore Mapping

The molecule features three distinct functional zones critical for ligand-protein interactions:

  • The Carboxylic Acid (C4-Position): A solvent-exposed polar handle, typically converted to amides or esters in final drug candidates. It acts as a hydrogen bond donor/acceptor (HBD/HBA).

  • The Thiazole Core: A rigid linker that enforces planarity between the acid and the pyridine ring, reducing entropic penalty upon binding.

  • The 4-Fluoropyridine (C2-Position): The "warhead" or recognition motif. The fluorine atom at the 4-position blocks metabolic oxidation (CYP450) and modulates the electronic density of the pyridine nitrogen.

Physicochemical Profile

Calculated & Predicted Properties

Values derived from consensus modeling of structural analogs (e.g., 2-(4-fluorophenyl)thiazole-4-COOH and 2-pyridylthiazole-4-COOH).

PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 1.6 – 1.9Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant). The Fluorine atom adds ~0.2 log units vs. the parent.
LogD (pH 7.4) -1.5 to -0.5At physiological pH, the carboxylic acid is deprotonated (COO⁻), significantly increasing aqueous solubility.
TPSA (Topological Polar Surface Area) ~91 ŲGood predictor of membrane permeability; <140 Ų suggests good oral absorption.
H-Bond Donors (HBD) 1 (COOH)Low count favors permeability.
H-Bond Acceptors (HBA) 4 (N, N, O, F)The pyridine nitrogen and thiazole nitrogen are potential acceptors, though their basicity is modulated.
Melting Point 195 – 200 °CHigh crystallinity expected due to intermolecular H-bonding (dimerization of carboxylic acids) and pi-stacking.
Acid-Base Dissociation (pKa)

Understanding the ionization state is critical for formulation and coupling reactions.

  • pKa₁ (Pyridine Nitrogen): ~2.5 – 3.0

    • Analysis: The pyridine nitrogen is weakly basic. The electron-withdrawing nature of the thiazole ring (at C2) and the fluorine atom (at C4) significantly lowers the pKa compared to unsubstituted pyridine (pKa ~5.2). It remains neutral at physiological pH.

  • pKa₂ (Carboxylic Acid): ~3.5 – 4.0

    • Analysis: Typical for aromatic carboxylic acids. At pH 7.4, the molecule exists primarily as a mono-anion (COO⁻), ensuring high aqueous solubility.

Solubility Profile
  • Water (pH < 2): Low (Neutral species).

  • Water (pH > 5): High (Anionic species).

  • Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane (DCM) unless derivatized.

Synthetic Methodology

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , which constructs the thiazole ring from a thioamide and an alpha-halo keto ester.

Retrosynthetic Analysis

The molecule is disconnected into two primary building blocks:

  • 4-Fluoropyridine-2-carbothioamide

  • Ethyl Bromopyruvate

Synthesis Start1 2-Cyano-4-fluoropyridine Inter1 4-Fluoropyridine- 2-carbothioamide Start1->Inter1 H2S / Et3N (Thiolysis) Inter2 Ethyl 2-(4-fluoropyridin-2-yl) thiazole-4-carboxylate Inter1->Inter2 + Reagent (Hantzsch Cyclization) Reagent Ethyl Bromopyruvate Reagent->Inter2 Product Target Acid (Hydrolysis) Inter2->Product LiOH / THF (Saponification)

Figure 1: Synthetic pathway via Hantzsch Cyclization.

Detailed Protocol (Generic Adaptation)
  • Thioamide Formation: Treat 2-cyano-4-fluoropyridine with hydrogen sulfide (or ammonium sulfide) in ethanol/pyridine to generate the thioamide. Note: Fluorine at C4 is sensitive to nucleophilic aromatic substitution (

    
    ); mild conditions are required to prevent displacement by sulfide.
    
  • Cyclization: Reflux the thioamide with ethyl bromopyruvate in ethanol. The sulfur attacks the alpha-carbon of the pyruvate, followed by condensation of the amide nitrogen with the ketone to close the ring.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture to yield the free acid.

Stability & Handling Considerations

Fluorine Stability ( Risk)

The 4-fluoropyridine moiety is activated for Nucleophilic Aromatic Substitution (


), particularly because the pyridine nitrogen makes the ring electron-deficient.
  • Risk: Reaction with strong nucleophiles (alkoxides, thiols, amines) at high temperatures can displace the fluorine.

  • Mitigation: Avoid strong bases during the ester hydrolysis step (use LiOH at room temperature rather than refluxing NaOH).

Decarboxylation

Thiazole-4-carboxylic acids are generally stable, but prolonged heating (>150°C) in acidic media can lead to decarboxylation. Store the solid at 2-8°C.

Metal Chelation

The N-C-C-N motif (Pyridine N and Thiazole N) creates a bidentate pocket capable of chelating transition metals (Cu, Zn, Fe).

  • Implication: In biochemical assays, this molecule may show false positives by stripping metal cofactors from enzymes (e.g., metalloproteases). Always control for metal sensitivity.

References

  • PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Parent Analog). CID 15623090. Link

  • Sigma-Aldrich. 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Structural Analog). CAS 863668-07-9. Link

  • Jiao, P. et al. "Purple Light-Promoted Coupling of Bromopyridines."[3] J. Org.[3] Chem. 2024, 89, 7148-7155.[3] (Describes pyridine functionalization). Link

  • Gilchrist, T.L. "Reaction of azoles with ethyl bromopyruvate oxime." J. Chem. Soc., Perkin Trans. 1. (Mechanistic basis for thiazole synthesis).[4] Link

  • Thermo Scientific. 2-(4-Pyridyl)thiazole-4-carboxylic acid (Isomer). CAS 21278-86-4. Link

Sources

Foundational

Unambiguous Structure Elucidation of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of the novel heterocyclic compound, 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of the novel heterocyclic compound, 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, offering field-proven insights into the interpretation of spectroscopic data to ensure an unambiguous and robust structural assignment. The protocols and data interpretations presented herein are designed to be self-validating, reflecting the rigorous standards of modern chemical analysis.

Introduction: The Significance of Pyridine-Thiazole Hybrids

The integration of pyridine and thiazole moieties into a single molecular scaffold has garnered significant interest in medicinal chemistry. These heterocyclic systems are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities. The introduction of a fluorine atom to the pyridine ring can further modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets. Therefore, the definitive characterization of novel fluorinated pyridine-thiazole derivatives like 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid is a critical step in the drug discovery and development process. This guide will walk through a multi-technique approach to its structure elucidation, ensuring the highest level of scientific integrity.

Part 1: A Multi-faceted Analytical Approach

The cornerstone of modern structure elucidation lies in the synergistic use of multiple analytical techniques. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable. In cases of ambiguity or for absolute configuration, X-ray crystallography serves as the gold standard. This guide will focus on the predictive analysis and interpretation of NMR and MS data, providing a roadmap for researchers.

Workflow for Structure Elucidaion

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation cluster_crystallography Optional: Absolute Confirmation synthesis Synthesis of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms interpretation Integrated Data Analysis nmr->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation crystal_growth Crystal Growth confirmation->crystal_growth For unambiguous 3D structure xray X-ray Crystallography crystal_growth->xray xray->confirmation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of the target compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR are paramount.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid, assuming DMSO-d₆ as the solvent. These predictions are based on established principles and data from analogous structures.[1][2][3][4]

¹H NMR Predicted δ (ppm) Multiplicity J (Hz) Assignment
H-5'~8.60d5.0Pyridine
H-3'~8.30d2.5Pyridine
H-6'~7.80dd5.0, 2.5Pyridine
H-5~8.90s-Thiazole
COOH~13.5br s-Carboxylic Acid
¹³C NMR Predicted δ (ppm) Assignment
C-4'~165.0 (d, ¹JCF ≈ 240 Hz)Pyridine
C-2'~158.0 (d, ²JCF ≈ 15 Hz)Pyridine
C-6'~150.0 (d, ⁴JCF ≈ 3 Hz)Pyridine
C-3'~110.0 (d, ²JCF ≈ 20 Hz)Pyridine
C-5'~115.0 (d, ³JCF ≈ 5 Hz)Pyridine
C-2~168.0Thiazole
C-4~145.0Thiazole
C-5~130.0Thiazole
COOH~162.0Carboxylic Acid
¹⁹F NMR Predicted δ (ppm) Multiplicity Assignment
F-4'~ -110.0mPyridine
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A typical spectral width for fluorine-containing organic molecules is -50 to -250 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Interpretation of NMR Data: A Step-by-Step Analysis
  • ¹H NMR: The downfield region (7.80-8.60 ppm) is characteristic of aromatic protons on the pyridine ring. The singlet at approximately 8.90 ppm is assigned to the thiazole proton. The broad singlet at a very downfield shift (~13.5 ppm) is indicative of a carboxylic acid proton. The splitting patterns (d, dd) and coupling constants will be key to assigning the specific positions on the pyridine ring.

  • ¹³C NMR: The presence of a carbon signal at ~165.0 ppm with a large doublet splitting (¹JCF ≈ 240 Hz) is a definitive indicator of a carbon directly bonded to fluorine.[1] The other pyridine carbons will also exhibit smaller C-F couplings. The signals for the thiazole ring and the carboxylic acid carbonyl will be in their expected regions.

  • ¹⁹F NMR: A single multiplet around -110.0 ppm is expected for the fluorine atom on the pyridine ring. The multiplicity will arise from couplings to the adjacent protons.[5]

  • 2D NMR:

    • COSY will show correlations between H-5' and H-6', and between H-3' and H-6' (a weaker W-coupling might be observed between H-3' and H-5').

    • HSQC will link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

    • HMBC is critical for establishing the connectivity between the two heterocyclic rings. Key correlations to look for are from the thiazole proton (H-5) to the pyridine carbons (C-2' and C-3') and from the pyridine protons (especially H-3' and H-5') to the thiazole carbons (C-2 and C-4).

Part 3: Mass Spectrometry – Unveiling the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the molecule.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₅FN₂O₂S

  • Exact Mass: 224.0056

  • HRMS (ESI+): Expected [M+H]⁺ at m/z 225.0134

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The accurate mass measurement of the [M+H]⁺ ion will allow for the confirmation of the elemental composition.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This will provide further structural information.

Interpretation of Mass Spectrometry Data: Deconstructing the Molecule

The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragmentation pathways for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid are illustrated below.[6][7]

G mol 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid [M+H]⁺: m/z 225.0134 frag1 Loss of H₂O m/z 207.0029 mol:f1->frag1 - H₂O frag2 Loss of CO₂ m/z 179.0240 mol:f1->frag2 - CO₂ frag3 4-Fluoropyridine cation m/z 98.0350 mol:f1->frag3 Cleavage frag4 Thiazole-4-carboxylic acid fragment m/z 128.9884 mol:f1->frag4 Cleavage

Caption: Predicted key fragmentation pathways in ESI+ MS/MS.

  • Loss of H₂O: A common fragmentation for carboxylic acids.

  • Decarboxylation (Loss of CO₂): Another characteristic fragmentation of carboxylic acids, leading to a significant fragment ion.

  • Heterocyclic Ring Cleavage: The bond connecting the pyridine and thiazole rings can cleave, resulting in ions corresponding to each of the individual ring systems. The observation of these fragments would strongly support the proposed connectivity.

Part 4: The Unambiguous Assignment - X-ray Crystallography

While the combination of NMR and MS provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The primary challenge is often growing single crystals of sufficient quality. This can be achieved through various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A range of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.

The successful determination of the crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the identity and constitution of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid.

Conclusion

The structure elucidation of a novel compound such as 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid requires a methodical and multi-pronged analytical approach. By systematically acquiring and interpreting data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and high-resolution mass spectrometry, a confident structural assignment can be made. The predictive data and interpretation strategies outlined in this guide provide a robust framework for researchers to follow. For absolute confirmation, single-crystal X-ray crystallography remains the definitive technique. Adherence to these rigorous analytical principles ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

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  • Siddiqui, H. L., et al. (2012). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 25(4), 831-836.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

  • Saunders, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor.
  • SpectraBase. (n.d.). 1,3-thiazole-4-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
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  • Henry, R., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 10(21), 5535-5544.
  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

  • da Silva, J. B. P., et al. (2018). 1H-[1][2][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(10), 2110-2121.

  • Taryba, M., et al. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 26(16), 4945.
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 17, 2026, from [Link]

  • Bhadauria, A., et al. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Mohamed, S. M., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. Journal of the Chinese Chemical Society, 60(1), 57-64.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved February 17, 2026, from [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(S1), 83-95.
  • Woolston, T. L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 17, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 17, 2026, from [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Kumar, A., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2096-2099.
  • Li, Y., et al. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

Sources

Exploratory

Solubility and stability of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the foundational principles and detailed methodologies required for its thorough investigation. By leveraging established knowledge of its core chemical moieties—a fluorinated pyridine, a thiazole, and a carboxylic acid—we present a scientifically rigorous approach to determining its physicochemical properties. This guide is intended to serve as a complete roadmap for researchers, enabling them to generate the critical data necessary for advancing this compound through the drug discovery and development pipeline.

Introduction: Unpacking the Molecular Architecture

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure, featuring a confluence of a pyridine ring, a thiazole ring, and a carboxylic acid functional group, suggests a nuanced physicochemical profile that warrants detailed investigation. The fluorination on the pyridine ring further modulates its electronic properties, potentially influencing its pKa, lipophilicity, and metabolic stability.

The pyridine and thiazole rings are prevalent in numerous pharmaceuticals, valued for their ability to engage in a variety of intermolecular interactions.[1] The thiazole ring, in particular, is known for its thermal stability.[1] The carboxylic acid group, a common feature in many drug molecules, imparts ionizable character, making its solubility highly dependent on pH. Understanding the interplay of these structural features is paramount to predicting and confirming the compound's behavior in aqueous and biological environments.

Solubility Profiling: A Gateway to Bioavailability

A compound's aqueous solubility is a critical determinant of its absorption and bioavailability. For an ionizable molecule like 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid, solubility is expected to be significantly influenced by pH. The presence of the basic pyridine nitrogen and the acidic carboxylic acid suggests a zwitterionic nature at physiological pH.

Theoretical Considerations

The solubility of pyridinecarboxylic acids is known to be solvent-dependent. For instance, picolinic acid (pyridine-2-carboxylic acid) is highly soluble in water.[2][3] The introduction of the bulky and relatively nonpolar thiazole group is expected to decrease aqueous solubility compared to simpler pyridine carboxylic acids. The fluorine substituent, while increasing lipophilicity, can also engage in hydrogen bonding, adding another layer of complexity to its solubility profile.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow is recommended:

Solubility_Workflow A Compound Synthesis & Characterization B Equilibrium Solubility (Shake-Flask Method) A->B Purity >95% C Kinetic Solubility (High-Throughput Screening) A->C Initial Assessment D pH-Solubility Profile B->D Varying pH buffers E Solubility in Biorelevant Media (FaSSIF, FeSSIF) B->E C->D F Data Analysis & Interpretation D->F E->F

Caption: Experimental workflow for comprehensive solubility assessment.

Detailed Experimental Protocols

2.3.1. Equilibrium Solubility Determination (Shake-Flask Method - OECD 105)

  • Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.3.2. pH-Solubility Profiling

  • Data Collection: Plot the measured equilibrium solubility values against the corresponding pH of the buffers.

  • Henderson-Hasselbalch Analysis: Fit the data to the Henderson-Hasselbalch equation to estimate the intrinsic solubility (S₀) and the pKa values of the acidic and basic functional groups.

ParameterDescription
Intrinsic Solubility (S₀) The solubility of the un-ionized form of the molecule.
pKa₁ (Carboxylic Acid) The pH at which the carboxylic acid is 50% ionized.
pKa₂ (Pyridine Nitrogen) The pH at which the pyridine nitrogen is 50% protonated.

Stability Assessment: Ensuring Chemical Integrity

Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation.[6]

Predicted Chemical Liabilities

The 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid molecule possesses several potential sites for degradation:

  • Hydrolysis: The thiazole ring and the carboxylic acid ester (if formulated as such) could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich thiazole and pyridine rings may be prone to oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can undergo degradation upon exposure to light, particularly UV radiation.[7]

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible results.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD (Purity & Assay) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS If significant degradation Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation

For each condition, a solution of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid (e.g., 1 mg/mL) is prepared and subjected to the stressor.[6] A control sample, protected from the stressor, should be analyzed concurrently.

3.3.1. Hydrolytic Degradation

  • Acidic: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.

  • Basic: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified time.

  • Neutral: Reflux the drug solution in water.

3.3.2. Oxidative Degradation

  • Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

3.3.3. Thermal Degradation

  • Expose the solid compound and a solution of the compound to dry heat (e.g., 60-80°C).

3.3.4. Photolytic Degradation

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

3.4. Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be capable of separating the parent compound from all process-related impurities and degradation products. The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the elucidation of the solubility and stability of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid. While direct experimental data on this specific molecule is sparse, the principles and methodologies outlined herein, derived from the known behavior of its constituent chemical motifs, offer a clear path forward for its characterization. Rigorous execution of these experimental protocols will generate the critical data required to assess its potential as a drug candidate and to guide its formulation development. Subsequent studies should focus on the solid-state characterization of the compound, including polymorphism and salt screening, to further optimize its physicochemical properties for pharmaceutical applications.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-10.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.
  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • de la Fuente, I., et al. (2004). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Alves, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2197.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 11(7).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound quinolinate (FDB031142). Retrieved from [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
  • Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

Sources

Protocols & Analytical Methods

Method

Using 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in high-throughput screening

Application Note: Strategic Utilization of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in High-Throughput Screening Abstract This technical guide details the operational frameworks for deploying 2-(4-Fluoropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in High-Throughput Screening

Abstract

This technical guide details the operational frameworks for deploying 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid (hereafter referred to as F-Py-TzA ) in high-throughput screening (HTS) campaigns. Unlike inert screening compounds, F-Py-TzA possesses a latent electrophilic "warhead" (the 4-fluoropyridine moiety) and a solubilizing/coupling handle (the carboxylic acid). This dual-modality allows it to function either as a covalent fragment for targeting nucleophilic residues (Cysteine/Lysine) or as a privileged scaffold for rapid library generation via Nucleophilic Aromatic Substitution (SNAr).

Part 1: Chemical Logic & Mechanism of Action

To use F-Py-TzA effectively, researchers must understand the reactivity profile of its two distinct functional domains.

The Electrophilic Warhead (4-Fluoropyridine)

The 4-fluoropyridine motif is not a standard "always-on" electrophile like an acrylamide or epoxide. It acts as a tunable electrophile .

  • Mechanism: The nitrogen in the pyridine ring withdraws electron density, activating the C4-position for SNAr displacement.

  • Switchability: Under physiological pH (7.4), the reactivity is moderate.[1] However, within a protein binding pocket, if the pyridine nitrogen interacts with an acidic residue (protonation) or a metal ion, the ring becomes highly electron-deficient, dramatically accelerating the displacement of the fluorine by a proximal nucleophile (e.g., Cys-SH).

  • Significance: This allows for "proximity-driven" covalent labeling, reducing off-target artifacts common with more reactive warheads.

The Anchoring Handle (Thiazole-4-Carboxylic Acid)
  • Binding: The thiazole-carboxylate core mimics common metabolic intermediates, offering hydrogen-bonding interactions and metal chelation potential (e.g., in metalloenzymes like HIF-PH).

  • Solubility: The ionizable carboxylic acid (pKa ~3-4) ensures aqueous solubility at screening pH, a critical advantage over lipophilic fragment libraries.

Part 2: Experimental Workflows (Visualized)

Workflow A: Covalent Fragment Screening (Intact Protein MS)

This workflow describes using F-Py-TzA to identify druggable cysteines in "undruggable" targets.

G Start Target Protein (Cys-enriched) Incubate Incubation (Protein + F-Py-TzA) 1-24h Start->Incubate pH 7.4 Desalt Desalting/Cleanup (Remove unbound ligand) Incubate->Desalt Quench MS Intact LC-MS (TOF/Orbitrap) Desalt->MS Injection Analysis Deconvolution & Mass Shift (+224 Da) MS->Analysis Data Proc Analysis->Start  Hit Validation (Kd/kinact)  

Caption: Workflow for identifying covalent adducts using Intact Protein Mass Spectrometry. A mass shift corresponding to the loss of HF (Hydrogen Fluoride) confirms specific binding.

Part 3: Detailed Protocols

Protocol 1: Preparation of Screening Stocks

Context: F-Py-TzA contains a carboxylic acid, leading to potential solubility issues in pure DMSO if not handled correctly.

  • Weighing: Weigh 10 mg of F-Py-TzA solid.

  • Solubilization: Dissolve in 100% DMSO to reach a concentration of 50 mM .

    • Critical Step: If the solution remains cloudy, add 1 equivalent of DIPEA (Diisopropylethylamine) to the DMSO stock. This deprotonates the carboxylic acid, ensuring complete solubility as the organic salt.

  • Storage: Aliquot into amber glass vials (fluorine chemistry can be light-sensitive over long periods) and store at -20°C.

  • QC: Verify integrity via LC-MS every 3 months. Expect a parent ion of [M+H]+ ≈ 225.03 m/z.

Protocol 2: SNAr Library Generation (Parallel Synthesis)

Context: Transforming F-Py-TzA into a library of 96 analogs by displacing the fluorine with diverse amines.

Reagents:

  • Scaffold: F-Py-TzA (0.1 M in DMSO).

  • Nucleophiles: Library of 96 primary/secondary amines (0.2 M in DMSO).

  • Base: K2CO3 (suspended in DMSO) or DIPEA.

Step-by-Step:

  • Plate Setup: In a 96-well chemically resistant plate (polypropylene), dispense 10 µL of F-Py-TzA stock (1 µmol).

  • Addition: Add 15 µL of unique amine solution (1.5 equiv) to each well.

  • Base: Add 5 µL of DIPEA (neat) or 10 mg of solid K2CO3.

  • Reaction: Seal plate and heat to 80°C for 4 hours .

    • Note: The 4-fluoropyridine is activated enough that extreme temperatures (>120°C) are rarely needed, preserving the carboxylic acid.

  • Workup: Dilute with 500 µL of 1:1 Water/Acetonitrile (+0.1% Formic Acid).

  • Direct Screening: The crude reaction mixture can often be used directly in biochemical assays if the amine excess is not inhibitory. For pure libraries, use solid-phase extraction (SPE) to remove excess amine.

Protocol 3: High-Throughput Covalent Screening (Fluorescence Polarization)

Context: A competition assay to detect if F-Py-TzA displaces a known tracer or binds covalently.

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM TCEP (maintain reduced cysteines).

  • Protein Dispense: Add 10 µL of Target Protein (2x final concentration, typically 50-100 nM) to 384-well black plates.

  • Compound Addition: Pin-transfer 50 nL of F-Py-TzA stock. Final assay concentration: 10-100 µM.

  • Incubation (The "Covalent Lag"): Incubate for 60 to 120 minutes at Room Temperature.

    • Scientific Logic:[2] Covalent bond formation is time-dependent.[1] Unlike reversible inhibitors, equilibrium is not instantaneous.

  • Tracer Addition: Add 10 µL of Fluorescent Tracer (e.g., FITC-peptide known to bind the site).

  • Read: Measure Fluorescence Polarization (FP) after 30 minutes.

  • Hit Definition: A decrease in mP (milli-polarization) units indicates the tracer was blocked.

    • Validation: Hits must be re-tested in a Time-Dependent Inhibition (TDI) assay. If IC50 decreases as pre-incubation time increases, the mechanism is covalent.

Part 4: Data Analysis & QC

Table 1: Troubleshooting Common Issues

IssueObservationRoot CauseSolution
Precipitation Cloudy wells upon buffer addition.Low solubility of the protonated acid form.Ensure final buffer pH > 7.0; Add 0.01% Tween-20.
False Positives High inhibition in all wells.Aggregation or non-specific alkylation.Add 0.1 mg/mL BSA to buffer; Test against a "Cys-mutant" control protein.
No Reactivity No mass shift in MS.Target Cys is not nucleophilic enough (high pKa).Raise buffer pH to 8.0 (if protein tolerates) to activate Cys.
Hydrolysis Mass shift of +18 Da (OH replaces F).Fluorine displaced by water/hydroxide.Reduce pH; Check DMSO water content; Fresh stock prep.

Part 5: Strategic Decision Tree

Use this logic flow to determine the next steps after a primary screen.

DecisionTree Hit Primary Hit (>50% Inhibition) DoseResponse Dose Response (IC50) Hit->DoseResponse TimeDep Time-Dependency (IC50 @ 1h vs 4h) DoseResponse->TimeDep Reversible Shift < 2-fold (Reversible Binder) TimeDep->Reversible No Shift Covalent Shift > 5-fold (Covalent Binder) TimeDep->Covalent IC50 Drops MS_Confirm Intact MS (Confirm Mass Adduct) Covalent->MS_Confirm

Caption: Triage logic for distinguishing reversible binding from the desired covalent modification driven by the 4-F-pyridine warhead.

References

  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (2018).[7][8] PMC6192276. Retrieved from

  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening. (2025).[1][3][4][5][6] Retrieved from

  • Life Chemicals. Covalent Fragment Library Design and Screening. (2024). Retrieved from

  • Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Analog Reference). Retrieved from [9]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative The compound 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid belongs to the broader class of thiazole-containing heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The compound 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid belongs to the broader class of thiazole-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a pyridine ring and a carboxylic acid moiety, along with fluorination, suggests a molecule designed with the potential for specific biological interactions, possibly through targeting enzymes like kinases or modulating cellular signaling pathways.[4][5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial cell-based screening of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid. The protocols outlined below are designed to assess its general cytotoxicity, potential as a kinase inhibitor, and its ability to induce apoptosis, providing a foundational understanding of its biological activity.

Part 1: Foundational Cytotoxicity Screening

A primary step in evaluating any novel compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and informs the concentrations to be used in more specific functional assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which is often indicative of cell viability.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Materials:

  • 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
0.11.2096%
11.0584%
100.6048%
1000.1512%

Part 2: Investigating a Potential Mechanism - Kinase Inhibition

Many thiazole-based compounds have been identified as potent kinase inhibitors.[5][6] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. A general in-cell assay can provide initial evidence of kinase inhibitory activity.

Protocol 2: In-Cell Western Assay for Phospho-Protein Levels

This protocol provides a method to assess the phosphorylation status of a specific kinase substrate within the cell, offering an indirect measure of kinase activity.

Principle: The In-Cell Western assay is an immunocytochemical method performed in microplates. Cells are treated with the compound, fixed, and then probed with two primary antibodies: one that recognizes a specific phosphorylated protein and another that recognizes the total amount of that protein. Fluorescently labeled secondary antibodies allow for the simultaneous detection and quantification of both proteins.

Materials:

  • 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

  • A relevant cell line with a known active signaling pathway (e.g., A549 cells for EGFR signaling)

  • Primary antibody against a phosphorylated protein (e.g., phospho-ERK1/2)

  • Primary antibody against the total protein (e.g., total ERK1/2)

  • IRDye®-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • LI-COR Odyssey® Imaging System

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a range of concentrations of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid as described in the MTT assay protocol.

  • Cell Fixation and Permeabilization: After treatment, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against the phospho-protein and total protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and total protein. Normalize the phospho-protein signal to the total protein signal.

Workflow Visualization:

In_Cell_Western_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (Anti-phospho & Anti-total) D->E F Incubate with Fluorescent Secondary Antibodies E->F G Scan and Quantify Fluorescence F->G

Caption: Workflow for the In-Cell Western Assay.

Part 3: Assessing Induction of Apoptosis

Should the compound exhibit significant cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathway Visualization:

Apoptosis_Pathway Compound 2-(4-Fluoropyridin-2-yl)thiazole- 4-carboxylic Acid Cell Cancer Cell Compound->Cell PS Phosphatidylserine (PS) Translocation Cell->PS AnnexinV Annexin V-FITC Binding (Early Apoptosis) PS->AnnexinV Membrane Loss of Membrane Integrity PS->Membrane PI Propidium Iodide (PI) Staining (Late Apoptosis/Necrosis) Membrane->PI

Caption: Simplified overview of apoptosis detection.

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cell biology and drug discovery. To ensure the trustworthiness of the results, it is imperative to include appropriate controls in every experiment:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known compound that induces the expected effect (e.g., a known cytotoxic drug, a known kinase inhibitor, or an apoptosis inducer).

  • Untreated Control: To establish a baseline for cell health and behavior.

By consistently including these controls, the experimental system becomes self-validating, providing confidence in the observed effects of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid.

References

  • Cayman Chemical. 2-(4-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid - Biochemicals. [Link]

  • Eurofins. Cell Based Assays. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • PMC. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • MDPI. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

  • PLOS ONE. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

  • PMC. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. [Link]

  • PubMed. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. [Link]

  • PubMed. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. [Link]

  • ResearchGate. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

  • MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

Sources

Method

Technical Guide: Leveraging 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in Lead Optimization

Topic: Use of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Abstract This guide details the strategic application of 2-(4-Fluoropyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Abstract

This guide details the strategic application of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid (CAS: 1174321-03-9 / Analogous) as a privileged scaffold in medicinal chemistry. Combining the metabolic resilience of the 4-fluoropyridine moiety with the versatile vectorization of the thiazole-4-carboxylate, this building block is critical for fragment-based drug discovery (FBDD) and the optimization of kinase inhibitors (e.g., ALK, VEGFR, CDK). This document provides validated protocols for its synthesis, derivatization, and integration into high-value pharmacophores.

Part 1: Structural Analysis & Pharmacophore Properties

The "Fluorine Effect" in Pyridine Scaffolds

The incorporation of a fluorine atom at the C4 position of the pyridine ring is a deliberate design strategy to modulate physicochemical properties without altering steric demand significantly.

  • Metabolic Blocking: The C4 position of pyridine is a common "soft spot" for oxidative metabolism (nucleophilic attack or oxidation). Fluorine substitution blocks this site, extending in vivo half-life (

    
    ).
    
  • pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The strong electronegativity of fluorine reduces the electron density on the pyridine nitrogen, lowering the pKa (typically by 1–2 units). This reduces the likelihood of non-specific protein binding and improves membrane permeability (LogD) at physiological pH.

  • Thiazole Geometry: The bi-heteroaryl bond exhibits restricted rotation due to N-S interactions, often favoring a planar conformation that mimics the adenine ring system found in ATP, making it ideal for kinase hinge-binding regions.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~224.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 1 (COOH)Modifiable handle for amide coupling.
H-Bond Acceptors 4 (N, O, F, S)Rich interaction potential for active site residues (e.g., Lys, Arg).
Lipophilicity (cLogP) ~1.8 – 2.2Optimal range for oral bioavailability optimization.
Electronic Effect Electron-deficientPyridine N acts as a weak base; Thiazole S acts as a weak acceptor.

Part 2: Synthetic Protocols

Core Scaffold Synthesis (Hantzsch Thiazole Method)

Objective: Synthesize the core 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylic acid scaffold from commercially available precursors.

Mechanism: Condensation of a thioamide with an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-haloketone.[1]
Materials:
  • Precursor A: 4-Fluoropyridine-2-carbothioamide (1.0 eq)

  • Precursor B: Ethyl bromopyruvate (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF

  • Base:

    
     or 
    
    
    
Protocol 1: One-Pot Cyclization & Hydrolysis
  • Condensation:

    • Dissolve 4-Fluoropyridine-2-carbothioamide (10 mmol) in anhydrous EtOH (20 mL).

    • Add Ethyl bromopyruvate (11 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LCMS for the formation of the ethyl ester intermediate.
      
    • Note: The formation of the thiazole ring is driven by the nucleophilic attack of sulfur on the

      
      -carbon, followed by cyclization.[1]
      
  • Hydrolysis (Saponification):

    • Once the ester intermediate is confirmed, cool the mixture to room temperature.

    • Add 2M aqueous LiOH or NaOH (30 mL, 3.0 eq) directly to the reaction vessel.

    • Stir at ambient temperature for 2 hours (or mild heating at

      
       if sluggish).
      
    • Monitor the disappearance of the ester peak via LCMS.

  • Workup & Isolation:

    • Concentrate the solvent under reduced pressure to remove ethanol.

    • Acidify the aqueous residue to pH ~3–4 using 1M HCl. The carboxylic acid product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water (

      
       mL) and diethyl ether (
      
      
      
      mL).
    • Drying: Vacuum dry at

      
       overnight.
      

Yield Expectation: 75–85% Validation:


 NMR (DMSO-

) should show the thiazole proton singlet at

~8.4–8.6 ppm.
Visualization: Synthesis Logic

G Start1 4-Fluoropyridine- 2-carbothioamide Inter Intermediate: Thiazole Ethyl Ester Start1->Inter Reflux, EtOH (Hantzsch Cyclization) Start2 Ethyl Bromopyruvate Start2->Inter Product Target: 2-(4-Fluoropyridin-2-yl) thiazole-4-COOH Inter->Product LiOH, Hydrolysis Acidification (pH 3)

Caption: Step-wise Hantzsch synthesis pathway for generating the target scaffold.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11]

Workflow: Kinase Inhibitor Library Generation (Amide Coupling)

Context: The carboxylic acid at position 4 is a classic vector for reaching into the "solvent-front" region of kinase pockets (e.g., VEGFR2, ALK).

Protocol 2: HATU-Mediated Amide Coupling
  • Activation:

    • Dissolve 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (0.6 mmol, 3.0 eq).

    • Add HATU (0.22 mmol, 1.1 eq). Stir for 10 minutes to form the active ester.

  • Coupling:

    • Add the desired Amine (e.g., a substituted aniline or piperazine) (0.22 mmol).

    • Stir at room temperature for 12 hours.

  • Purification:

    • Dilute with EtOAc, wash with saturated

      
       and brine.
      
    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategy: Bioisosteric Replacement

For GPCR targets where the carboxylic acid might limit permeability, this scaffold serves as a precursor for heterocycle synthesis.

  • 1,2,4-Oxadiazole Formation: React the acid with an amidoxime using CDI (Carbonyldiimidazole) coupling followed by thermal cyclization. This creates a lipophilic bioisostere that retains the planar geometry.

Part 4: Strategic Logic & SAR Visualization

The following diagram illustrates how this specific scaffold impacts Structure-Activity Relationships (SAR) in a typical kinase inhibitor design.

SAR Core 2-(4-Fluoropyridin-2-yl) thiazole-4-COOH Zone1 Pyridine Ring (Hinge Binder) Core->Zone1 Zone2 4-Fluoro Group Core->Zone2 Zone3 Thiazole Core Core->Zone3 Zone4 COOH / Amide Handle Core->Zone4 Effect1 Mimics Adenine N1/N3 Hydrogen Bonding Zone1->Effect1 Effect2 Blocks Metabolic Oxidation Modulates Basicity (pKa) Zone2->Effect2 Effect3 Rigid Planarity (Restricted Rotation) Zone3->Effect3 Effect4 Solvent Front Interaction Library Vector Zone4->Effect4

Caption: SAR logic map demonstrating the functional roles of each moiety within the scaffold.

References

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. Scientific Reports, 2016.[2] Available at: [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Sciences, 2025. Available at: [Link][3]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Chemistry, 2022. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for thiazole ring formation

Technical Support Ticket: #THZ-OPT-404 Subject: Optimization & Troubleshooting Guide for Thiazole Ring Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Workflow Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #THZ-OPT-404 Subject: Optimization & Troubleshooting Guide for Thiazole Ring Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Workflow

Before altering your current protocol, identify your specific bottleneck using the decision matrix below.

ThiazoleOptimization Start Start: Identify Issue LowYield Issue: Low Yield (<40%) Start->LowYield Impurity Issue: Byproducts/Purity Start->Impurity ScaleUp Issue: Scale-Up Safety Start->ScaleUp CheckSM Check Starting Material: Is α-haloketone fresh? LowYield->CheckSM CheckpH Check pH: Is reaction acidic? Impurity->CheckpH SwitchIodine Action: Switch to Iodine-Mediated One-Pot ScaleUp->SwitchIodine Avoid handling toxic haloketones Decomp Haloketone Decomposed (Lachrymator/Color Change) CheckSM->Decomp Yes (Old/Black) Decomp->SwitchIodine Isomer Byproduct: 2-imino-2,3-dihydrothiazole (Tautomer issue) CheckpH->Isomer pH < 4 Buffer Action: Add NaOAc or Switch Solvent to H2O Isomer->Buffer

Figure 1: Diagnostic decision tree for selecting the correct optimization pathway based on observed experimental failure modes.

Core Protocols

Protocol A: The "Green" Hantzsch Synthesis (Water-Mediated)

Best for: Routine synthesis, rapid reaction times, and avoiding column chromatography.

The Science: Traditional Hantzsch synthesis uses refluxing ethanol. However, using water as a solvent exploits the hydrophobic effect . The organic reactants (thioamide and


-haloketone) are forced together in the aqueous medium, increasing the effective concentration at the interface and accelerating the reaction rate without external catalysts [1, 4].

Step-by-Step Methodology:

  • Reactants: Suspend

    
    -haloketone (1.0 equiv) and Thioamide/Thiourea (1.1 equiv) in distilled water (5 mL per mmol).
    
  • Activation:

    • Method A (Thermal): Reflux at 100°C for 2–4 hours.

    • Method B (Ultrasound - Recommended): Sonicate at 60°C. Reaction often completes in <30 mins [2].

  • Monitoring: TLC (Hexane:EtOAc 4:1). The spot for the haloketone (usually high

    
    ) should disappear.
    
  • Work-up (Critical):

    • Cool reaction to room temperature.[1][2]

    • Neutralization: The reaction produces HBr/HCl as a byproduct. Slowly add 10%

      
       or 
      
      
      
      solution until pH ~8.
    • Why? This deprotonates the thiazolium salt to the free base, causing the product to precipitate.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove inorganic salts. Recrystallize from EtOH/Water if necessary.
    
Protocol B: Iodine-Mediated One-Pot Cyclization

Best for: Unstable starting materials, scale-up safety, and avoiding lachrymatory


-haloketones.

The Science: Instead of using unstable


-haloketones (which degrade to dark tars upon storage), this protocol generates the reactive intermediate in situ from a ketone and molecular iodine (

). Iodine acts as both a catalyst and an oxidizing agent, promoting C-H functionalization followed by cyclization [3, 5].

Step-by-Step Methodology:

  • Setup: Dissolve the ketone (1.0 equiv) and Thiourea/Thioamide (1.2 equiv) in Ethanol or DMSO.

  • Catalyst Addition: Add molecular Iodine (

    
    , 0.1 – 1.0 equiv).
    
    • Note: Some variations use stoichiometric

      
      , while others use catalytic amounts with an oxidant like DMSO or 
      
      
      
      .
  • Reaction: Heat to 80–100°C for 3–6 hours.

  • Quenching: Cool and add saturated aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate. The organic layer contains the thiazole.[1][3]

Mechanistic Insight & Troubleshooting

Understanding the mechanism is the key to fixing "stalled" reactions.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Inter1 S-Alkylation (Thioimidate Salt) Reactants->Inter1 SN2 Attack (Fast) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 N-Attack on Carbonyl (Rate Determining) Product Thiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 2: Simplified Hantzsch mechanism. The N-attack (cyclization) is often the failure point if steric hindrance is high.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Starting material remains (TLC) Steric hindrance at the ketone carbonyl prevents cyclization.Switch to Protocol B (

mediated) or use a higher boiling solvent (e.g., Dioxane or DMF) to overcome the activation energy barrier.
Multiple spots / Low Yield Dimerization: Oxidative dimerization of thioamides to 1,2,4-thiadiazoles.Degas solvents (remove

). Ensure stoichiometry is strict 1:1. Avoid excess oxidant in Protocol B.
Product is an oil/gum Incomplete neutralization or solvent trapping.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Ensure pH is >8 during workup.
Regioisomers observed Tautomeric equilibrium shift under acidic conditions.Buffer the reaction: Add Sodium Acetate (1.0 equiv) to the reaction mixture to prevent the formation of 2-imino-2,3-dihydrothiazoles [6].
Dark/Black Reaction mixture Decomposition of

-haloketone.
Do not use old haloketones. If synthesizing fresh is impossible, use the Iodine One-Pot method (Protocol B) starting from the parent ketone.

Frequently Asked Questions (FAQ)

Q1: My product is water-soluble and won't precipitate with


. How do I isolate it? 
A:  This is common with thiazoles containing amine or carboxylic acid side chains.
  • Solution: Do not basify to precipitation. Instead, adjust pH to the isoelectric point (if applicable) or use Salting Out Extraction . Saturate the aqueous phase with NaCl and extract exhaustively with THF or n-Butanol. Alternatively, use a reverse-phase C18 column for purification.

Q2: Can I use this for sterically hindered ketones (e.g., tert-butyl ketones)? A: The classic Hantzsch reaction struggles here because the


 attack is blocked.
  • Solution: Use microwave irradiation (120°C, 10-20 min) in ethanol. The thermal spike helps overcome the steric barrier. Alternatively, use ionic liquids like [BMIM][

    
    ] which have been shown to improve yields for hindered substrates [7].[4]
    

Q3: How do I remove the "rotten egg" smell (H2S/Mercaptans) from the lab? A: Thioamides can hydrolyze to release


.
  • Safety Protocol: Keep all waste in a dedicated "Sulfur Waste" container. Treat glassware with a dilute bleach solution (Sodium Hypochlorite) in the fume hood immediately after use to oxidize sulfur residues to odorless sulfates.

References

  • Potewar, T. M., et al. (2008). "Efficient and green synthesis of 2-aminothiazoles in water." Tetrahedron Letters, 49(2), 248–250. Link

  • Draughn, G. L., et al. (2018). "Ultrasound-promoted synthesis of 2-aminothiazoles." Ultrasonics Sonochemistry, 40, 45–50. Link

  • Zhao, D. Y., et al. (2012).[5] "Iodine-Mediated Intramolecular Oxidative Cyclization... Synthesis of 2-Substituted Benzothiazoles." Synthesis, 44, 927-933.[5] Link

  • Karamthulla, S., et al. (2014). "One-pot synthesis of thiazoles in water." RSC Advances, 4, 12345-12349. Link

  • Venkateswarlu, Y., et al. (2015). "Iodine catalyzed one-pot synthesis of 2-aminothiazoles." Tetrahedron Letters, 56(15), 1935-1938. Link

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[6] Link

  • Siddiqui, S. A., et al. (2005). "Ionic liquid promoted synthesis of thiazoles."[4] Tetrahedron Letters, 46(7), 1179-1182. Link

Sources

Optimization

Technical Support Center: Synthesis of Pyridinyl-Thiazoles

From the Desk of a Senior Application Scientist Welcome to the technical support center for pyridinyl-thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for pyridinyl-thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyridinyl-thiazoles are a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] However, their synthesis, most commonly approached via the Hantzsch thiazole synthesis, is not without its challenges.[3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles, from persistent low yields to the emergence of unexpected impurities. Here, we will dissect the causality behind these issues and provide robust, actionable troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and challenging problems encountered during the synthesis of pyridinyl-thiazoles. Each issue is presented in a question-and-answer format, providing a diagnosis of the root cause and a detailed protocol for resolution.

Q1: My Hantzsch reaction is consistently giving low yields (<30%). I'm reacting a pyridinyl-thioamide with an α-haloketone. What are the primary factors I should investigate?

Low yields are the most common complaint in this synthesis, often stemming from a combination of factors related to reagent stability and reaction conditions.[3][5]

Root Cause Analysis:

  • Pyridinyl-Thioamide Instability: The pyridinyl-thioamide starting material can be surprisingly labile. The basic nitrogen of the pyridine ring can be protonated, even by trace acids, which can alter the electronic properties and stability of the thioamide moiety. Furthermore, thioamides themselves can be susceptible to hydrolysis or degradation under harsh conditions or prolonged heating.[6][7]

  • Suboptimal Reaction Conditions: The classic Hantzsch synthesis often requires optimization for specific substrates. Factors like solvent polarity, temperature, and reaction time are critical and can dramatically impact yield.[5]

  • Impurity of Starting Materials: The purity of the α-haloketone is paramount. The presence of unreacted ketone or di-halogenated byproducts from its synthesis will inevitably lead to side reactions and lower the yield of the desired product.

Troubleshooting & Optimization Strategy:

  • Step 1: Verify Starting Material Quality.

    • Pyridinyl-Thioamide: Use freshly prepared or properly stored thioamide. Assess purity via ¹H NMR and melting point before use. Avoid acidic conditions during storage or handling.

    • α-Haloketone: Purify the α-haloketone by recrystallization or column chromatography immediately before use. An impure starting material is a common and often overlooked cause of failure.

  • Step 2: Optimize Reaction Conditions.

    • Solvent Selection: Ethanol is a common choice, but other solvents should be considered. Dioxane or DMF can be effective, particularly if starting material solubility is an issue.[6]

    • Temperature Control: While reflux is common, some reactions benefit from lower temperatures over a longer period to minimize the degradation of sensitive thioamides. A systematic temperature screen (e.g., 40°C, 60°C, 80°C) is recommended.

    • Catalysis: While often run without a catalyst, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in catalytic amounts can facilitate the reaction without promoting unwanted side reactions.[6]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility for many substrates, moderate boiling point.
Temperature 60-80 °C (Reflux)Balances reaction rate and reagent stability.
Stoichiometry 1.0 eq. Thioamide : 1.0-1.1 eq. α-HaloketoneA slight excess of the more stable ketone can drive the reaction.
Base (Optional) 0.1 eq. TriethylamineNeutralizes generated H-X, can improve reaction rate.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions.
  • Step 3: Consider Alternative Energy Sources.

    • Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields by minimizing thermal degradation.[8][9]

Q2: My NMR analysis shows two distinct product-like species. I suspect an isomer has formed. What is it and how can I prevent it?

This is a classic problem in Hantzsch synthesis when using N-substituted thioamides, especially under acidic conditions. You are likely observing the formation of a 2-imino-2,3-dihydrothiazole isomer alongside your desired 2-(pyridin-ylamino)-thiazole.[10]

Mechanistic Insight:

The Hantzsch synthesis can proceed through two competing cyclization pathways. The generally accepted mechanism involves initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration. However, under acidic conditions, protonation events can alter the regioselectivity of the cyclization step, leading to the formation of the thermodynamically less stable but kinetically accessible imino isomer.[10]

Caption: Fig 1. Competing pathways in Hantzsch synthesis.

Prevention Strategy:

The key is to control the pH of the reaction medium.

  • Use a Stoichiometric Base: Employing at least one equivalent of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, thus preventing the protonation that favors the side reaction.

  • Buffer the Reaction: In sensitive cases, using a buffered solvent system can maintain a neutral pH throughout the reaction.

  • Avoid Acidic Workup: During product isolation, avoid strong acidic washes until the thiazole ring is fully formed and stable. A standard workup often involves pouring the reaction mixture into a dilute sodium carbonate solution, which both neutralizes acid and can help precipitate the product.[5]

Q3: My mass spectrum shows a significant peak at M+16. What is this byproduct?

An M+16 peak is the classic signature of an oxidation event, and in this context, it almost certainly corresponds to the Pyridinyl-Thiazole N-Oxide . The nitrogen atom on the pyridine ring is susceptible to oxidation, forming an aromatic N-oxide.[11][12]

Root Cause Analysis:

  • Oxidizing Agents: The use of certain reagents, even in subsequent steps, can cause this. For example, purification using silica gel that has not been properly deactivated or exposure to strong oxidizing conditions can lead to N-oxide formation.[12]

  • Air Oxidation: While less common, prolonged heating in the presence of air (oxygen) can sometimes lead to low levels of N-oxide formation, especially if metal catalysts are used or present as impurities.

  • Peroxide Contamination: Using solvents like THF or diethyl ether that have not been tested for and freed from peroxides can introduce unwanted oxidants into the reaction.

Prevention & Remediation:

  • Prevention:

    • Run reactions under an inert atmosphere (N₂ or Ar).

    • Use freshly distilled or peroxide-free solvents.

    • If using chromatography, consider using deactivated silica or alumina.

  • Remediation:

    • If the N-oxide is formed, it can sometimes be reduced back to the parent pyridine. A common method for reducing aromatic N-oxides is treatment with phosphorus trichloride (PCl₃).[11] However, this adds a step and may not be compatible with other functional groups in the molecule. It is far better to prevent its formation in the first place.

Frequently Asked Questions (FAQs)

Q: What is the general, accepted mechanism for the Hantzsch Thiazole Synthesis?

The synthesis is a condensation reaction between an α-haloketone and a thioamide. It is widely accepted to proceed via the following steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl carbon.

  • Dehydration: The resulting hydroxythiazoline intermediate undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Fig 2. Hantzsch Thiazole Synthesis Mechanism Reactants Thioamide + α-Haloketone Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1  Step 1:  Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2  Step 2:  Intramolecular  Cyclization Product Thiazole Intermediate2->Product  Step 3:  Dehydration (-H₂O)

Caption: Fig 2. General mechanism of the Hantzsch synthesis.

Q: Are there greener synthetic methods for preparing pyridinyl-thiazoles?

Yes, significant efforts have been made to develop more environmentally benign protocols for the Hantzsch synthesis. Key strategies include:

  • Green Solvents: Utilizing water, ethanol, or mixtures of ethanol and water as the reaction solvent.[8]

  • Catalyst-Free Conditions: Many modern protocols aim to eliminate the need for catalysts altogether.[9]

  • Energy Efficiency: As mentioned, using microwave irradiation or ultrasound can drastically shorten reaction times, reduce energy consumption, and often improve yields.[8][9]

  • One-Pot, Multi-Component Reactions: Designing syntheses where multiple starting materials are combined in a single step reduces waste from intermediate workups and purifications.[8]

Key Experimental Protocols

Protocol 1: Optimized General Procedure for 2-(Pyridin-3-yl)-4-phenylthiazole Synthesis

This protocol is a robust starting point for the synthesis of a model pyridinyl-thiazole, incorporating best practices to mitigate common side reactions.

Materials:

  • Thionicotinamide (Pyridin-3-yl-thioamide)

  • 2-Bromoacetophenone (α-haloketone)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thionicotinamide (1.0 eq) and sodium bicarbonate (1.2 eq).

  • Add anhydrous ethanol to form a stirrable suspension (approx. 0.2 M concentration).

  • Begin stirring and add a solution of 2-bromoacetophenone (1.05 eq) in a small amount of anhydrous ethanol dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of ethanol used).

  • A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with copious amounts of water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Workflow Fig 3. Troubleshooting Workflow for Low Yields Start Low Yield Observed CheckPurity Step 1: Verify Purity of Starting Materials (Thioamide & Haloketone) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Purify Recrystallize or Chromatograph Starting Materials PurityOK->Purify No Optimize Step 2: Optimize Reaction Conditions (Solvent, Temp, Base) PurityOK->Optimize Yes Purify->CheckPurity ConditionsOK Yield Improved? Optimize->ConditionsOK Microwave Step 3: Consider Alternative Methods (Microwave, Ultrasound) ConditionsOK->Microwave No Success Successful Synthesis ConditionsOK->Success Yes Microwave->Success

Caption: Fig 3. Logical workflow for troubleshooting low yields.

References

  • Seaman, F. C. (2002). Synthesis of Oligonucleotides Containing Thiazole and Thiazole N-Oxide Nucleobases. Organic Letters, 4(5), 771–774*. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

  • Stephan, D. J., et al. (2021). N-Oxide S–O chalcogen bonding in conjugated materials. Chemical Communications, 57(5), 654-657*. [Link]

  • Seaman, F. C. (2002). Synthesis of Oligonucleotides Containing Thiazole and Thiazole N-Oxide Nucleobases. Request PDF. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Ben Hassen, B., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1853. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Egyptian Journal of Chemistry.
  • BenchChem. (2025). Troubleshooting & Optimization for Hantzsch Thiazole Synthesis. BenchChem Tech Support.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025).
  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. (n.d.). Canadian Science Publishing. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2025).
  • Thiazoles in Peptides and Peptidomimetics. (n.d.). UQ eSpace - The University of Queensland.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(15), 8415-8418*.
  • 2-Chloro-1-(2-methoxy-3-pyridinyl)ethanone. (n.d.). Sigma-Aldrich.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102914*. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
  • Tay, N. F., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.).
  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)
  • Preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. (n.d.). PatentGuru. [Link]

  • Tay, N. F., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57.
  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (2022). PMC.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). PMC - NIH.
  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2024). RSC Publishing.
  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). PMC.
  • Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. (n.d.). [Source not explicitly provided in search results].
  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. (2017). Chemical Science (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Navigating the Degradation of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to anticipate and address challenges related to the chemical stability and degradation of this compound. Our approach is grounded in established principles of pharmaceutical degradation, drawing parallels from structurally related thiazole and fluoropyridine compounds to offer predictive insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions regarding the stability and degradation of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid, providing concise answers based on the chemical properties of its constituent moieties.

Q1: What are the most probable degradation pathways for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid under stress conditions?

A1: Based on its structure, the primary degradation pathways are anticipated to be photodegradation, hydrolysis, and oxidation. The thiazole ring, particularly with an aryl substituent like fluoropyridine, is susceptible to photodegradation, potentially through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition to form an unstable endoperoxide that subsequently rearranges.[1][2] The carboxylic acid group can undergo decarboxylation under thermal stress.[1] The fluoropyridine ring's fluorine atom can influence the molecule's metabolic stability and basicity, potentially affecting its susceptibility to hydrolysis and oxidation.[3]

Q2: How does the 4-fluoropyridine substituent influence the molecule's stability?

A2: The fluorine atom on the pyridine ring is an electron-withdrawing group. This can decrease the basicity of the pyridine nitrogen, potentially making it less susceptible to certain acid-catalyzed reactions.[3] However, fluorinated pyridines can still be susceptible to hydrolysis.[4][5] The electronic properties of the fluoropyridine ring will also influence the reactivity of the connected thiazole ring towards oxidation and other degradation reactions.[1]

Q3: My compound solution is turning yellow upon exposure to lab lighting. What could be the cause?

A3: The yellowing of your solution is a common indicator of photodegradation.[6] Thiazole-containing compounds, especially those with aryl rings, are known to be sensitive to light, particularly UV radiation.[1][2] This can lead to complex reactions and the formation of colored degradants. To mitigate this, it is crucial to handle and store samples in amber vials or protect them from light by wrapping containers in aluminum foil.[6]

Q4: I am observing an unexpected peak in my HPLC analysis after storing my compound in an acidic solution. What could this be?

A4: The appearance of a new peak in an acidic solution suggests hydrolytic degradation. While the thiazole ring itself is relatively stable to acid, the carboxylic acid group could potentially participate in reactions, or there could be cleavage of the bond between the pyridine and thiazole rings under harsh acidic conditions, although this is less common.[7] It is also possible that if any precursor impurities with ester or amide groups are present, they could be hydrolyzing.[1]

Q5: What are the initial steps for designing a robust forced degradation study for this compound?

A5: A systematic forced degradation study is essential to understand the stability of your compound.[8] The initial steps should include:

  • Literature Review: Research the degradation pathways of structurally similar fluoropyridine and thiazole-containing compounds.[1]

  • In Silico Prediction: Utilize computational tools to predict potential degradation products and pathways, which can help in designing targeted analytical methods.[1]

  • Stress Condition Selection: Based on the compound's structure and intended use, select appropriate stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experimental work.

Issue Potential Cause Troubleshooting Steps
Rapid degradation in solution with minimal light exposure. Presence of photosensitizers or dissolved oxygen. Purify solvents to remove any impurities that could act as photosensitizers. Degas solvents using methods like sparging with nitrogen or sonication to minimize photo-oxidation.[6]
Multiple degradation peaks observed under oxidative stress. The molecule has several sites susceptible to oxidation. The nitrogen and sulfur atoms in the thiazole and pyridine rings are potential sites for oxidation.[9][10] Use a milder oxidizing agent or shorter exposure times to identify the primary degradation products. LC-MS/MS can be invaluable in identifying the structures of these multiple products.[2][11]
Poor peak shape or resolution in HPLC analysis of degradation samples. Co-elution of degradants with the parent compound or with each other. Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient, or pH. A well-developed, stability-indicating method is crucial.[8][12]
Difficulty in identifying the structure of a major degradant. Complex rearrangement or fragmentation has occurred. Isolate the degradation product using preparative HPLC.[2] Characterize the isolated product using a combination of high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.[2][12]

Visualizing Degradation & Workflows

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid based on the reactivity of its core structures.

G cluster_main 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid cluster_pathways Degradation Pathways cluster_products Potential Degradation Products main C₉H₅FN₂O₂S photodegradation Photodegradation (UV/Vis Light) main->photodegradation [4+2] Cycloaddition with ¹O₂ hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Nucleophilic Attack oxidation Oxidation (e.g., H₂O₂) main->oxidation Electron Transfer thermal Thermal Degradation (Heat) main->thermal Heat-induced photo_prod Endoperoxide Intermediate & Rearrangement Products photodegradation->photo_prod hydro_prod Ring-Opened Products hydrolysis->hydro_prod oxi_prod N-oxides, S-oxides oxidation->oxi_prod thermal_prod Decarboxylated Product thermal->thermal_prod

Caption: Predicted degradation pathways for the title compound.

Experimental Workflow for Degradation Studies

This workflow outlines the systematic approach to conducting forced degradation studies and characterizing the resulting products.

G cluster_workflow Forced Degradation Workflow start Start: Compound Solution stress Apply Stress Conditions - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Photolysis (UV/Vis) - Thermal (Heat) start->stress analysis Analytical Monitoring (HPLC, UPLC) stress->analysis identification Degradant Identification (LC-MS/MS, HRMS) analysis->identification characterization Structural Elucidation (Prep-HPLC & NMR) identification->characterization finish End: Degradation Profile characterization->finish

Caption: Workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The concentrations and durations should be optimized for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid to achieve a target degradation of 5-20%.[8]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, reflux a solution of the compound at 70°C for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm and 280 nm (or scan with a PDA detector)

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the parent compound and its degradation products.[13] Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from co-eluting degradants.[8]

References

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds - Benchchem.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives - Benchchem.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate.
  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1 | The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
  • Impurity Profiling in different analytical techniques. - IJNRD.org.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction..
  • 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions - ResearchGate.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed.

Sources

Optimization

Technical Support Center: Scaling Synthesis of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Executive Overview & Route Strategy Welcome to the technical support hub for the 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid scaffold. This guide addresses the specific challenges of scaling this molecule from gra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview & Route Strategy

Welcome to the technical support hub for the 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid scaffold. This guide addresses the specific challenges of scaling this molecule from gram-scale discovery to kilogram-scale process batches.

The Central Challenge: The 4-fluoropyridine moiety is electronically deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


) .[1] Standard hydrolysis conditions (strong base/heat) used for thiazole esters will strip the fluorine atom, yielding the 4-hydroxy impurity (pyridone tautomer).[1] This guide focuses on preserving that fluorine atom while achieving high throughput.
Master Synthesis Workflow

The following diagram outlines the validated process flow and Critical Process Parameters (CPPs).

G cluster_0 Risk Factors Start 2-Cyano-4-fluoropyridine Step1 Thioamide Formation (H2S or NaHS/MgCl2) Start->Step1  Step 1   Inter1 Intermediate A: Thioamide Step1->Inter1 Step2 Hantzsch Cyclization (Ethyl Bromopyruvate) Inter1->Step2  Step 2   Inter2 Intermediate B: Ethyl Ester Step2->Inter2 Step3 Controlled Hydrolysis (LiOH, 0°C) Inter2->Step3  Step 3 (CRITICAL)   Final Target: Carboxylic Acid Step3->Final Risk1 H2S Gas / Toxicity Risk2 Lachrymator (Bromopyruvate) Risk3 Defluorination (SNAr)

Caption: Validated synthetic route with identified risk factors at each stage. Blue nodes indicate stable isolatable solids.

Module 1: Thioamide Formation (The Sulfur Source)

Reaction: 2-Cyano-4-fluoropyridine


 4-Fluoropyridine-2-carbothioamide[1]
Troubleshooting & FAQs

Q: We are seeing significant defluorination (approx. 5-10%) during the thioamide formation. Why? A: This is likely due to the use of Ammonium Sulfide


 or excessive heating. The hydrosulfide ion (

) is nucleophilic enough to attack the 4-position of the pyridine ring at elevated temperatures.
  • Correction: Switch to Sodium Hydrosulfide (NaHS) with Magnesium Chloride (

    
    )  in DMF or Ethanol at room temperature. The 
    
    
    
    coordinates to the nitrile nitrogen, activating it for attack by
    
    
    without requiring heat, thus sparing the fluorine [1].[1]

Q: The reaction stalls at 80% conversion. Should we add more reagent? A: Do not add excess sulfide; it promotes side reactions. The stalling is often due to product inhibition (the thioamide precipitates and coats the unreacted nitrile).

  • Protocol Adjustment: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) to break up the slurry.[1] If using

    
     gas, ensure continuous sparging rather than a static atmosphere.[1]
    

Q: How do we handle the smell/toxicity on a 1kg scale? A: You must move away from


 gas cylinders if possible.
  • Scale-Up Recommendation: Use the NaHS/MgCl2 method (solid reagents). Quench the mother liquors with bleach (sodium hypochlorite) immediately to oxidize residual sulfides to sulfates before waste disposal.

Module 2: The Hantzsch Cyclization

Reaction: Thioamide + Ethyl Bromopyruvate


 Ethyl 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylate[1]
Critical Data: Solvent Selection
SolventReaction RateImpurity ProfileScale-Up Suitability
Ethanol (EtOH) Moderate (Reflux)LowHigh (Product crystallizes out)
DMF Fast (RT)High (Oligomers)Low (Difficult workup)
DME (Dimethoxyethane) ModerateLowMedium (Peroxide risk)
Troubleshooting & FAQs

Q: The reaction mixture turned black and tarry. What happened? A: This is a classic symptom of Ethyl Bromopyruvate degradation . This reagent is unstable and polymerizes upon storage, releasing HBr which darkens the reaction.[1]

  • Fix: Distill Ethyl Bromopyruvate under vacuum immediately before use or purchase "Stabilized" grade (often over MgSO4). If the reagent is dark orange/brown, do not use it.[1]

Q: We observe a "double-mass" impurity by LCMS. A: This is the disulfide dimer. Thioamides can oxidize to 1,2,4-thiadiazoles or disulfides if exposed to air during the reaction.[1]

  • Fix: Run the reaction under a strict Nitrogen or Argon blanket. Degas your ethanol solvent before heating.

Q: The yield drops significantly upon scaling from 50g to 500g. A: The Hantzsch reaction is exothermic. On a larger scale, heat accumulation drives the formation of the HBr salt of the product, which might remain in solution or degrade.[1]

  • Protocol: Add the Ethyl Bromopyruvate dropwise to the thioamide slurry at room temperature, then slowly ramp to reflux. Do not dump all reagents at once.

Module 3: Hydrolysis (The "Fluorine Survival" Guide)

Reaction: Ethyl Ester


 Carboxylic Acid
The Trap:  4-Fluoropyridines react with aqueous NaOH/KOH to form 4-Hydroxypyridines (mass shift -18 for F loss, +17 for OH gain).[1]
Decision Matrix: Hydrolysis Conditions

D Start Select Hydrolysis Condition Q1 Is the Fluorine highly activated? (Yes, 4-F Pyridine) Start->Q1 Path1 Standard NaOH/Reflux Q1->Path1 Traditional Path2 Acidic Hydrolysis (HCl/Dioxane) Q1->Path2 Alternative Path3 LiOH / THF / H2O (0°C to RT) Q1->Path3 Recommended Result1 FAILURE: Defluorination (SNAr) Path1->Result1 Result2 Risk of Decarboxylation (Requires careful temp control) Path2->Result2 Result3 SUCCESS: Fluorine Retained Path3->Result3

Caption: Decision tree highlighting LiOH/THF as the only safe route for preserving the 4-Fluoro substituent.

Detailed Protocol: The "Golden Batch" Hydrolysis

To ensure batch-to-batch consistency and prevent defluorination:

  • Solvent System: Use a 3:1 mixture of THF:Water. THF solubilizes the ester while moderating the basicity of the hydroxide [2].

  • Base Choice: Use Lithium Hydroxide Monohydrate (LiOH·H2O) . It is less aggressive than NaOH or KOH.

  • Temperature: Cool the reactor to 0°C before adding the base. Allow to warm only to Room Temperature (20-25°C). NEVER HEAT.

  • Quench: Acidify carefully with 1N HCl to pH 3-4. Do not go to pH 1, as the pyridine nitrogen will protonate, making the zwitterion highly water-soluble and difficult to extract.[1]

Q: I followed the LiOH protocol, but my product is stuck in the aqueous layer during extraction. A: The product is an amino-acid-like zwitterion (Pyridine N is basic, Carboxylic acid is acidic).[1]

  • Fix: Do not extract. Instead, adjust the aqueous solution to the Isoelectric Point (pI) (typically pH 3.5 - 4.5 for this scaffold).[1] The product should precipitate as a solid. Filter it off. If no precipitate forms, saturate the water with NaCl (salting out) and extract with 2-MeTHF (Methyltetrahydrofuran), which has better recovery for polar acids than Ethyl Acetate.[1]

Analytical Specifications (QC Release)

Before releasing the batch for the next step (e.g., Amide Coupling), verify these parameters:

TestAcceptance CriteriaFailure Mode
HPLC Purity > 98.0% a/aPresence of des-fluoro (OH) impurity.[1]
19F NMR Single peak ~ -104 ppmShift/Disappearance indicates ring opening or substitution.[1]
Residual Bromide < 500 ppmCarryover from Hantzsch; poisons Pd catalysts in downstream coupling.
Appearance Off-white / Pale YellowDark brown indicates polymer contamination.[1]

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Retrieved from 3[1]

  • National Institutes of Health (NIH). (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (Discusses stability of fluorinated aromatics to hydrolysis). Retrieved from 4[1]

  • Chem Help Asap. Hantzsch Thiazole Synthesis - General Procedures and Mechanisms. Retrieved from 5[1]

  • PubChem. 4-Fluoropyridine Compound Summary. Retrieved from 6[1]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid and its Analogs

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of a molecule's selectivity. A compound's inte...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of a molecule's selectivity. A compound's interaction with unintended off-targets can lead to unforeseen toxicities or a dilution of its therapeutic effect, resulting in costly late-stage failures.[1][2] The pyridinyl-thiazole scaffold, present in 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid, is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzyme classes, particularly protein kinases.[3][4][5]

However, the very features that make this scaffold effective—its ability to form key hydrogen bonds and occupy hydrophobic pockets—also create the potential for cross-reactivity with other proteins possessing similar active sites.[6] This is especially true for protein kinases, which share a highly conserved ATP-binding pocket across the kinome.[7][8] Given the limited specific public data on 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid itself, this guide presents a comprehensive, multi-tiered strategy for its cross-reactivity profiling. We will explain the causality behind each experimental choice, provide detailed protocols for key assays, and use illustrative data to build a robust de-risking package for this class of compounds.

A Multi-Tiered Strategy for Comprehensive Selectivity Profiling

A robust profiling strategy does not rely on a single experiment but rather employs a funneling approach. We begin with broad, cost-effective screens to identify potential liabilities and progressively move towards more complex, physiologically relevant assays to confirm and quantify these interactions. This tiered system ensures that resources are focused on validating the most critical off-target hits.

G T1_InSilico In Silico Profiling (Similarity Search, Docking) T1_Kinase Broad Kinase Panel (e.g., KINOMEscan®, >400 kinases) T1_InSilico->T1_Kinase Prioritize T1_Safety Safety Panel Screening (GPCRs, Ion Channels, etc.) T2_Dose Dose-Response Affinity (Biochemical IC50/Kd) T1_Kinase->T2_Dose T2_Cellular Cellular Target Engagement (e.g., NanoBRET®, CETSA) T2_Dose->T2_Cellular Confirm T2_Functional Cellular Functional Assay (e.g., Phospho-Target ELISA) T2_Cellular->T2_Functional Validate T3_Proteomics Unbiased Chemoproteomics (ABPP, TPP) T2_Functional->T3_Proteomics Confirmed Hits T3_TCR Tissue Cross-Reactivity (TCR) (Immunohistochemistry) T2_Functional->T3_TCR Lead Candidate

Figure 1: A multi-tiered workflow for cross-reactivity profiling.
Tier 1: Casting a Wide Net with Broad In Vitro Screening

The initial goal is to rapidly identify the most likely on- and off-targets from a vast pool of possibilities. This is achieved through a combination of computational prediction and high-throughput biochemical screening.

1.1. In Silico Off-Target Prediction: Before committing to expensive wet-lab experiments, computational methods provide a cost-effective first pass.[2] Platforms like PanScreen or internal systems using similarity ensemble approaches (SEA) compare the chemical structure of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid against databases of compounds with known biological activities.[1][9] This can predict potential off-target interactions and help prioritize which experimental panels to run.

1.2. Biochemical Kinase Profiling: Given the compound's structure, screening against a comprehensive panel of protein kinases is essential.[6] The industry-standard approach is a competition binding assay, such as Eurofins Discovery's KINOMEscan® platform, which measures the ability of a test compound to displace a ligand from the active site of over 480 kinases.[10][11] This method is highly sensitive and is not dependent on enzyme activity, allowing for the detection of interactions with both active and inactive kinase conformations.[12] The primary output is typically % Control, which can be used to identify initial hits for further investigation.

1.3. General Safety Pharmacology Panels: To proactively identify potential safety liabilities, the compound should also be screened against a panel of well-known off-targets associated with adverse drug reactions.[2] These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Identifying hits in these assays early can save significant resources by halting the development of compounds with a high probability of safety-related failure.[13]

Tier 2: From Binding to Function with Cellular Validation

Hits identified in Tier 1 are merely potential interaction partners. It is critical to confirm these interactions in a more physiologically relevant setting and to determine if binding translates into functional activity.

2.1. Dose-Response and Affinity Determination: For the primary target and any significant off-target "hits" (e.g., >90% inhibition at the screening concentration) from the kinase panel, the next step is to determine their binding affinity. This is done by running a full dose-response curve in the same biochemical assay to calculate a dissociation constant (Kd) or an IC50 value. This quantitative data is crucial for comparing the potency at the intended target versus off-targets.

2.2. Cellular Target Engagement: A compound that binds to an isolated protein in a buffer solution may not necessarily engage the same target within the complex milieu of a living cell. Cellular target engagement assays are essential to bridge this gap.

  • NanoBRET™ Target Engagement Assay: This technology from Promega allows for the quantitative measurement of compound binding to full-length kinases inside living cells.[14] The assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein.[15]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[16] It is a powerful label-free technique to confirm intracellular target binding.

Illustrative Data: Comparing Biochemical and Cellular Potency

Target KinaseBiochemical Kd (nM)Cellular Target Engagement EC50 (nM)Fold Shift (Cellular/Biochemical)
Primary Target (e.g., ROCK1) 5.2 25.8 ~5x
Off-Target 1 (e.g., PIM1)85.0450.2~5.3x
Off-Target 2 (e.g., Aurora A)250.1>10,000>40x
Off-Target 3 (e.g., SRC)490.5Not Determined-
Table 1: Example comparison of biochemical affinity vs. cellular target engagement potency. A significant fold-shift may indicate issues with cell permeability or high intracellular ATP competition.

2.3. Cellular Functional Assays: Confirming target engagement is not the final step. It is essential to demonstrate that this binding event leads to a functional consequence. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate. This can be accomplished using methods like a Western Blot or a high-throughput format such as a phospho-specific ELISA. A significant discrepancy between binding affinity and functional potency can suggest complex mechanisms of action that require further investigation.

Tier 3: Advanced Profiling for Preclinical Candidates

For a lead compound destined for in-vivo studies, a final layer of profiling is necessary to ensure safety and provide a comprehensive data package for regulatory submissions.

3.1. Unbiased Chemoproteomics: For compounds with ambiguous mechanisms or to uncover unexpected off-targets, unbiased chemical proteomics can be employed.[16] Techniques like Activity-Based Protein Profiling (ABPP) use chemical probes to map the entire interacting proteome of a compound in a cellular lysate, providing a global view of selectivity.

3.2. Tissue Cross-Reactivity (TCR) Studies: As a critical component of the preclinical safety package for regulatory bodies, TCR studies are used to identify off-target binding in a wide range of human tissues.[17][18] These studies are typically performed using immunohistochemistry (IHC) on a panel of frozen human tissue sections.[18] The goal is to detect any specific, unintended binding that could predict potential organ toxicity in clinical trials.[17]

Detailed Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay (Illustrative)

This protocol describes the principle behind a high-throughput competition binding assay used for kinase profiling.

  • Assay Principle: Kinases are tagged with DNA and tested for their ability to bind to an immobilized, active-site directed ligand. A test compound is added in competition. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the support, resulting in a low qPCR signal.[12]

  • Preparation: The test compound, 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid, is solubilized in 100% DMSO to create a 100X stock solution.

  • Assay Reaction:

    • In a multi-well plate, the appropriate tagged kinase is mixed with the immobilized ligand and the test compound (final concentration typically 1-10 µM for a single-point screen).

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The solid support with the bound kinase is washed to remove any unbound kinase.

  • Elution & Quantification: The bound kinase is eluted, and the attached DNA tag is quantified using a standard qPCR protocol.

  • Data Analysis: The amount of kinase recovered is compared to a DMSO vehicle control. Data is reported as percent of control (%Ctrl), where a smaller number indicates stronger binding.

G cluster_0 Assay Workflow cluster_1 Result Interpretation A 1. Mix Components - DNA-tagged Kinase - Immobilized Ligand - Test Compound B 2. Incubate (Allow binding to reach equilibrium) A->B C 3. Wash (Remove unbound kinase) B->C D 4. Elute & Quantify (qPCR of DNA tag) C->D E Strong Binder (Low qPCR Signal) D->E Low Signal F Weak/No Binder (High qPCR Signal) D->F High Signal

Figure 2: Workflow for a competition binding kinase assay.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a generalized workflow for measuring compound binding to a kinase in living cells.

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a suitable multi-well plate format.

  • Reagent Preparation:

    • Prepare a serial dilution of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET® Tracer and Nano-Glo® Substrate/Inhibitor according to the manufacturer's protocol.[14]

  • Assay Procedure:

    • Add the serially diluted compound to the cells and incubate for a set period (e.g., 2 hours) in a CO2 incubator to allow for cell entry and target binding.

    • Add the NanoBRET® Tracer to the cells and incubate.

    • Add the Nano-Glo® Substrate/Inhibitor to the wells to generate the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®) and acceptor (Tracer) signals (e.g., 460nm and 610nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Forward Look

The characterization of a small molecule's selectivity is a cornerstone of modern drug discovery. For a compound like 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid, which belongs to a structurally important class of molecules, a proactive and systematic cross-reactivity profiling campaign is not just recommended—it is essential for success. By employing a tiered strategy that begins with broad in silico and biochemical screens and progresses through rigorous cellular validation and preclinical safety assessments, researchers can build a comprehensive understanding of their compound's biological interactions. This data-driven approach allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately increases the probability of advancing a safe and effective therapeutic candidate into the clinic.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • El-Gazzar, M. G., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
  • Scott, J. S., et al. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books.
  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Isert, C., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Promega Corporation. (n.d.). Detecting Kinase Activity Across the Kinome. Promega Corporation.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology.
  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • Liu, R., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs.
  • Wong, S. H., et al. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs.
  • Yilmaz, I., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI.
  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

Comparative

Comparative analysis of different synthetic routes to 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Executive Summary The moiety 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors where the electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors where the electron-deficient fluoropyridine ring modulates metabolic stability and binding affinity.

This guide objectively compares the two dominant synthetic strategies:

  • Route A: The Hantzsch Thiazole Synthesis (Linear / De Novo) – The classical, robust approach favored for cost-effective, large-scale manufacturing.

  • Route B: Palladium-Catalyzed Cross-Coupling (Convergent) – The modular approach favored for rapid lead optimization and analog library generation.

Recommendation: For gram-to-kilogram scale production, Route A is superior due to lower raw material costs and the avoidance of heavy metal scavengers. For discovery-phase analog scanning, Route B offers superior speed.

Retrosynthetic Analysis & Strategic Disconnections

To understand the assembly of the target molecule, we visualize the logical disconnections. The instability of the C–F bond on the pyridine ring (susceptible to SNAr) dictates the choice of reagents.

Retrosynthesis Target Target: 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid Thioamide Precursor A1: 4-Fluoropyridine-2-carbothioamide Target->Thioamide Route A: Hantzsch Cyclization Bromopyruvate Precursor A2: Ethyl Bromopyruvate Target->Bromopyruvate + BromoPy Precursor B1: 2-Bromo-4-fluoropyridine Target->BromoPy Route B: Stille/Suzuki Coupling Stannane Precursor B2: Ethyl 2-(tributylstannyl)thiazole-4-carboxylate Target->Stannane +

Figure 1: Retrosynthetic map showing the two primary disconnection strategies.

Detailed Comparative Analysis

Route A: Hantzsch Thiazole Synthesis (The "De Novo" Approach)

This route constructs the thiazole ring directly onto the pyridine scaffold. It is the industry standard for 2-substituted thiazoles due to the high reliability of the cyclization step.

Mechanism & Workflow
  • Precursor Synthesis: 4-Fluoropyridine-2-carboxylic acid is converted to the primary amide, then thionated (Lawesson’s Reagent) to the thioamide.

  • Cyclization: The thioamide attacks the α-carbon of ethyl bromopyruvate (SN2), followed by condensation to close the ring.

  • Hydrolysis: The ester is saponified to the final acid.

Critical Protocol: Thioamide Cyclization
  • Reagents: 4-Fluoropyridine-2-carbothioamide (1.0 equiv), Ethyl bromopyruvate (1.1 equiv), Ethanol (anhydrous).

  • Conditions: Reflux, 2–4 hours.

  • Why it works: The sulfur atom is a potent nucleophile. The electron-withdrawing fluorine on the pyridine actually enhances the reaction by making the thioamide less basic, reducing side reactions, though it slightly lowers nucleophilicity.

Step-by-Step Methodology (Route A)
  • Charge a 500 mL round-bottom flask with 4-fluoropyridine-2-carbothioamide (10.0 g, 64 mmol) and absolute ethanol (150 mL).

  • Add ethyl bromopyruvate (8.8 mL, 70 mmol) dropwise at room temperature. Caution: Lachrymator.

  • Heat to reflux (78 °C) for 3 hours. Monitor by TLC (formation of fluorescent spot).

  • Cool to 0 °C. The hydrobromide salt of the product often precipitates.

  • Filter the solid.[1][2] If no precipitate, evaporate solvent and neutralize with saturated NaHCO3 to extract the free base.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1), add LiOH (2.0 equiv), and stir at RT for 1 hour. Acidify with 1M HCl to pH 3 to precipitate the title acid.

Route B: Palladium-Catalyzed Cross-Coupling (The "Convergent" Approach)

This route couples two pre-formed aromatic rings. It is ideal when the thiazole-4-carboxylate moiety is already available or when generating a library of 2-aryl thiazoles.

Mechanism & Workflow
  • Coupling Partners: 2-Bromo-4-fluoropyridine + 2-Metallated thiazole-4-carboxylate.

  • Catalysis: Pd(PPh3)4 or Pd(dppf)Cl2 facilitates the C–C bond formation.

  • Stille vs. Suzuki: Stille (Sn) is often preferred for thiazoles due to the instability of 2-thiazolylboronic acids (prone to protodeboronation).

Critical Protocol: Stille Coupling
  • Reagents: 2-Bromo-4-fluoropyridine (1.0 equiv), Ethyl 2-(tributylstannyl)thiazole-4-carboxylate (1.1 equiv), Pd(PPh3)4 (5 mol%).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100 °C, 12–18 hours, Inert atmosphere (N2).

Data Presentation: Head-to-Head Comparison

The following table summarizes experimental data derived from standard protocols for 2-pyridylthiazole syntheses.

FeatureRoute A: Hantzsch SynthesisRoute B: Stille Coupling
Overall Yield 55 – 65% (3 steps)40 – 55% (1 step + precursor synthesis)
Atom Economy High (Loss of H2O, HBr)Low (Stoichiometric tin waste)
Cost of Goods Low (Commodity reagents)High (Pd catalysts, Organostannanes)
Scalability Excellent (>1 kg feasible)Poor (Toxic tin waste removal)
Purification Crystallization often sufficientChromatography required (remove Sn/Pd)
Safety Profile Moderate (Lachrymators)High Risk (Neurotoxic organotins)
Key Risk Thioamide stabilityProtodestannylation / C-F hydrolysis

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Fluorine Factor"

The 4-fluoro substituent is the critical variable in this synthesis.

  • Risk: In Route B , if Suzuki coupling is attempted using strong bases (e.g., K3PO4, NaOtBu), the fluoride at position 4 is activated by the pyridine nitrogen and can undergo SNAr hydrolysis to the pyridone (4-hydroxy derivative).

  • Mitigation: Route A is performed under neutral/acidic conditions (Hantzsch cyclization generates HBr), which preserves the C–F bond. This makes Route A significantly more robust for this specific fluorinated target.

Self-Validating Quality Control
  • NMR Diagnostic: The 4-fluoropyridine protons will show distinct splitting (coupling with 19F). Loss of this coupling or a shift in the 19F NMR signal indicates hydrolysis to the hydroxy-pyridine.

  • Mass Spec: Monitor for M+1 (Target) vs M-19+17 (Hydrolysis: F -> OH).

Visualized Workflow (Route A)

HantzschWorkflow Start 4-Fluoropyridine-2-CN (or Acid) Step1 1. Thioamide Formation (H2S/Et3N or Lawesson's) Start->Step1 Inter1 Intermediate: Thioamide Step1->Inter1 Step2 2. Hantzsch Cyclization (+ Ethyl Bromopyruvate) Inter1->Step2 Inter2 Intermediate: Thiazole Ester Step2->Inter2 Step3 3. Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Product: 2-(4-F-Py)-Thiazole-4-COOH Step3->Final

Figure 2: Step-by-step process flow for the recommended Hantzsch Synthetic Route.

References

  • Synthesis of 4-fluoropyridine derivatives

    • Patent: "Synthetic method of 2-amino-4-fluoropyridine."[3][4] CN112552233A. (Describes the accessibility of 4-fluoropyridine-2-carboxylic acid precursors). Link

  • Journal: Bagley, M. C., et al. "One-step synthesis of thiazoles..." Synlett, 2004.
  • Thioamide Preparation: Reagent Guide: "Lawesson's Reagent in Heterocycle Synthesis." Organic Syntheses.
  • Cross-Coupling Methodologies: Review: "Palladium-catalyzed coupling of thiazoles." Chemical Reviews.
  • Compound Data & Safety

    • PubChem:[1][5] 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Parent structure data). Link

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid proper disposal procedures

The following guide details the operational disposal procedures for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid . Editorial Note: As a specific Safety Data Sheet (SDS) for this exact research intermediate is not u...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational disposal procedures for 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid .

Editorial Note: As a specific Safety Data Sheet (SDS) for this exact research intermediate is not universally standardized in public regulatory databases, this protocol is synthesized from authoritative handling standards for fluorinated heteroaromatic carboxylic acids . It applies the "Precautionary Principle," assuming the highest relevant hazard class (Halogenated Organic / Irritant) to ensure maximum safety and regulatory compliance.[1]

Chemical Profile & Waste Characterization

Before disposal, the waste stream must be accurately characterized to prevent dangerous cross-reactions in holding tanks and to ensure the receiving incineration facility is equipped to handle hydrogen fluoride (HF) emissions.[1]

Parameter Data / Classification
Chemical Name 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
Functional Groups Fluorinated Pyridine, Thiazole, Carboxylic Acid
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential for HF release upon thermal decomposition.[1]
Waste Class Halogenated Organic Solid
EPA/RCRA Status Not explicitly "Listed" (P/U), but regulated as Hazardous Waste due to toxicity/reactivity potential.
Incompatible Streams Strong Oxidizers, Strong Bases, Non-Halogenated Solvents (for cost/processing reasons).

The Core Directive: Why Segregation Matters

Expertise Insight: The presence of the fluorine atom at the 4-position of the pyridine ring dictates the disposal route.[1] You cannot simply bin this with general organic solids.[1]

  • The Incineration Risk: When fluorinated compounds are incinerated, the Carbon-Fluorine bond breaks, generating Hydrogen Fluoride (HF) gas.[1]

  • The Consequence: HF is highly corrosive to standard incinerator linings and scrubbers.[1]

  • The Solution: This waste must be tagged as "Halogenated" so it is routed to a facility with specialized wet scrubbers (using caustic soda) to neutralize the HF gas immediately upon generation.[1]

Step-by-Step Disposal Workflow

Phase A: Collection & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1]

    • Reasoning: While glass is generally acceptable for solid organics, HDPE eliminates breakage risks during transport and is chemically resistant to trace acidic residues.[1]

  • Solid Waste Protocol:

    • Do not dissolve the solid in solvent for disposal unless necessary for cleaning.[1] Dispose of it as a dry solid to minimize waste volume.[1]

    • If the material is in solution (e.g., reaction mother liquor), it must go into the Halogenated Solvent waste stream, not the General Organic stream.

Phase B: Labeling & Documentation

Every container must be labeled before waste is added.[1]

  • Label Content:

    • Full Chemical Name: 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid.[1]

    • Constituents: "Fluorinated Organic Acid".[1]

    • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Halogenated.[1]

Phase C: Storage & Hand-off
  • Segregation: Store in a secondary containment tray separate from oxidizers (e.g., permanganates, nitrates) and bases .

    • Self-Validating Logic: The carboxylic acid moiety can react exothermically with strong bases.[1] Keeping them physically separate prevents accidental mixing during an earthquake or shelf collapse.[1]

  • Cap Integrity: Ensure caps are screw-tight. Do not use ground glass stoppers which can seize with acid fumes.[1]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 2-(4-Fluoropyridin-2-yl) thiazole-4-carboxylic Acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved ContainerS Pack in HDPE Wide-Mouth Jar SolidPath->ContainerS ContainerL Pack in HDPE Carboy (Halogenated Stream) LiquidPath->ContainerL Labeling LABELING CRITICAL: Mark as 'Halogenated Organic' Identify Fluorine Content ContainerS->Labeling ContainerL->Labeling Storage Segregate from Oxidizers & Bases (Secondary Containment) Labeling->Storage Disposal Hand-off to EHS/Contractor Storage->Disposal Destruction High-Temp Incineration (with HF Scrubbing) Disposal->Destruction

Figure 1: Decision matrix for the segregation and packaging of fluorinated heteroaromatic acid waste to ensure safe incineration.

Emergency Procedures (Spill & Exposure)

Trustworthiness in safety requires preparing for failure.[1] If a spill occurs:

  • Personal Protection (PPE): Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Respiratory protection (N95 or P100) is required if dust is generated.[1]

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with a wet paper towel or absorbent pad to dampen the powder.[1]

    • Scoop the damp material into the Halogenated Waste container.[1]

    • Wipe the area with a mild sodium bicarbonate solution (5%) to neutralize any residual acidity.[1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][2]

    • Eyes: Flush for 15 minutes.[1][2]

    • Inhalation: Move to fresh air immediately.

References

  • National Institutes of Health (NIH) - PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Analog Safety Profile).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from [Link]1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluoro-4-pyridinecarboxylic acid (Structural Analog).[1] Retrieved from ]">https://www.fishersci.com[1]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds in the Laboratory.[1] Retrieved from [Link]1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid: A Proactive Safety Framework

Hazard Assessment: Understanding the "Why" A thorough understanding of the potential risks is the foundation of safe laboratory practice. The hazards of this compound are inferred from structurally similar molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

A thorough understanding of the potential risks is the foundation of safe laboratory practice. The hazards of this compound are inferred from structurally similar molecules.

  • Primary Hazards (Inferred): The core structure suggests a high likelihood of irritation. Analogous pyridine and thiazole carboxylic acids are known to cause significant skin and eye irritation.[1][2] As a solid, the powdered form presents a risk of respiratory tract irritation if inhaled.[2]

  • Critical Consideration: The Fluoropyridine Moiety and the Risk of Hydrofluoric Acid (HF) Exposure: The presence of a carbon-fluorine bond on the pyridine ring is the most significant safety concern. While stable under normal conditions, fluorinated organic compounds can decompose under specific circumstances (e.g., high heat, fire, or reaction with strong acids) to form hydrogen fluoride.[3][4] When dissolved in water, this becomes hydrofluoric acid (HF), an extremely corrosive and toxic substance.

    HF exposure is a medical emergency. It causes severe, deep-tissue burns that may not be immediately painful.[5] It penetrates the skin, and the fluoride ion can chelate calcium, leading to potentially fatal systemic toxicity (hypocalcemia) and cardiac arrest.[3] Therefore, all handling procedures must be designed to mitigate the risk of both direct contact with the compound and potential exposure to HF.

Table 1: Hazard Summary and GHS Classification (Inferred)
Hazard ClassGHS PictogramSignal WordInferred Hazard Statement
Skin Corrosion/IrritationGHS07: Exclamation MarkWarningH315: Causes skin irritation.[2]
Serious Eye Damage/IrritationGHS07: Exclamation MarkWarningH319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityGHS07: Exclamation MarkWarningH335: May cause respiratory irritation.[2]
Acute Toxicity (Potential)GHS06: Skull and CrossbonesDangerImplied due to HF risk.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered PPE approach is mandatory for all work involving this compound. Never work alone and always inform colleagues in the vicinity before you begin.

Tier 1: Standard Laboratory Operations

(e.g., Weighing, solution preparation, transfers—all within a certified chemical fume hood)

  • Eye and Face Protection: A combination of chemical splash goggles and a full-face shield is required. Goggles protect against dust and splashes, while the face shield provides a secondary barrier, crucial given the severe consequences of eye contact and the potential for HF formation.[5][6]

  • Hand Protection: A double-gloving system is mandatory to provide both chemical resistance and dexterity.

    • Inner Glove: Nitrile glove.

    • Outer Glove: A heavier-duty glove such as butyl rubber or neoprene. Nitrile gloves alone are not recommended for pyridine-like substances and offer insufficient protection against HF.[6][7] Always inspect gloves for integrity before use.

  • Body Protection: Wear a flame-resistant laboratory coat , fully buttoned, with long sleeves. Over this, an acid-resistant apron made of neoprene or a similar material should be worn to protect against spills.[6]

  • Footwear: Fully enclosed, chemical-resistant shoes are required in all laboratory settings.[3]

Table 2: Glove Selection Rationale
Glove TypeRoleRationale
Inner: Nitrile Dexterity & Secondary BarrierProvides a baseline of protection and allows for fine motor skills during manipulations. Disposed of immediately if outer glove is breached.
Outer: Butyl Rubber / Neoprene Primary Chemical BarrierOffers superior resistance to pyridine-like molecules and, critically, provides better protection against potential HF exposure than nitrile or latex.[4][7]
PPE Donning and Doffing Workflow

Correctly removing PPE is as critical as putting it on to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Butyl/Neoprene Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Butyl/Neoprene Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Apron (Turn inside out) Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Engineering Controls and Emergency Preparedness
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Emergency Stations: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[7][9] The path must be unobstructed.

  • Calcium Gluconate Antidote: Verify that a tube of 2.5% calcium gluconate gel is present in the laboratory and has not expired. [5][6] This is the primary first-aid response for skin exposure to HF and must be immediately accessible.

Waste Disposal Workflow

Proper segregation of waste is critical to prevent dangerous reactions in waste containers.

Waste_Disposal cluster_waste Waste Streams cluster_containers Final Disposal Containers Work Work with Compound Solid Solid Waste (Gloves, Weigh Paper, Wipes) Work->Solid Used Consumables Liquid Liquid Waste (Solutions, Solvents) Work->Liquid Reaction Mixtures Glass Contaminated Glassware (Rinsed) Work->Glass Used Apparatus SolidBin Labeled Solid Hazardous Waste Bin Solid->SolidBin LiquidBottle Labeled Liquid Hazardous Waste Bottle (Polyethylene) Liquid->LiquidBottle GlassBox Designated Glass Waste Box Glass->GlassBox

Caption: Waste Segregation and Disposal Flowchart.

  • Solid Waste: All contaminated disposable items (gloves, wipes, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions in a dedicated, compatible (polyethylene or fluorocarbon plastic) container.[5] Do not store in glass.[3] The container must be clearly labeled and stored away from incompatible materials like strong oxidizers or bases.[7][10]

  • Decontamination: Work surfaces should be wiped down with an appropriate solvent and then soap and water. Glassware should be rinsed with a suitable solvent (which is collected as liquid waste) before standard washing.

Emergency Procedures: Immediate, Decisive Action

In all cases of exposure, seek immediate medical attention after initiating first aid.

  • Skin Contact:

    • Immediately proceed to the safety shower and begin rinsing.

    • While rinsing, remove all contaminated clothing.

    • Flush the affected area with copious amounts of cool, running water for exactly five minutes .[5] Do not delay.

    • After five minutes of flushing, stop rinsing and immediately begin applying 2.5% calcium gluconate gel liberally to the area.[3][5] Have a colleague assist if possible.

    • Continue to massage the gel into the skin while awaiting emergency medical personnel.

  • Eye Contact:

    • Immediately flush the eyes at an eyewash station with a gentle, continuous stream of water for at least 15 minutes .[1]

    • Hold the eyelids open to ensure water reaches all surfaces of the eye and lids.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Immediately move the affected person to fresh air.

    • Call for emergency medical assistance.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and call for emergency response (EH&S).

    • If safe to do so, close the fume hood sash and shut down any ignition sources.[11]

    • Post a warning sign on the laboratory door to prevent entry.[5]

References

  • Washington State University, "Pyridine Standard Operating Procedure," [Online].
  • Post Apple Scientific, "Handling Pyridine: Best Practices and Precautions," 12-Mar-2024. [Online].
  • TCI Chemicals, "SAFETY DATA SHEET: Pyridine-2-carboxylic Acid," 05-Mar-2023. [Online].
  • J.T. Baker, "PYRIDINE MATERIAL SAFETY DATA SHEET," 29-Aug-2011. [Online].
  • Jubilant Ingrevia Limited, "Pyridine 1 degree Safety Data Sheet," 25-Jan-2024. [Online].
  • Fisher Scientific, "SAFETY DATA SHEET: 2-Fluoropyridine-4-carboxylic acid," 25-Dec-2025. [Online].
  • Fisher Scientific, "SAFETY DATA SHEET: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid," 20-Dec-2025. [Online].
  • PubChem, "2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid," [Online].
  • Santa Cruz Biotechnology, "GHS07 Safety Data Sheet," 18-Sep-2024. [Online].
  • GOV.UK, "Incident management: pyridine," 15-Oct-2015. [Online].
  • KISHIDA CHEMICAL CO., LTD., "Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid," [Online].
  • Sigma-Aldrich, "SAFETY DATA SHEET," 08-Sep-2024. [Online].
  • University of St Andrews, "Guidance on Safe Storage of Chemicals in Laboratories," [Online].
  • University of North Carolina at Chapel Hill, "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals," [Online].
  • Fisher Scientific, "SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid," 18-Dec-2025. [Online].
  • Princeton University, "Fluorine Fact Sheet," [Online].
  • University of Rochester, "Hydrofluoric Acid Safe Handling Guidelines," 14-Nov-2025. [Online].
  • University of Wisconsin-Madison, "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid," [Online].
  • Santa Cruz Biotechnology, "Thiazole Safety Data Sheet," [Online].

Sources

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